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  • Product: 4-Chloro-6-methoxypicolinic acid
  • CAS: 204378-34-7

Core Science & Biosynthesis

Foundational

4-Chloro-6-methoxypicolinic acid chemical structure and properties

Technical Monograph: 4-Chloro-6-methoxypicolinic Acid Structure, Synthesis, and Application Profiles for Medicinal Chemistry [1] Part 1: Executive Summary & Structural Analysis 4-Chloro-6-methoxypicolinic acid (4-Chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Chloro-6-methoxypicolinic Acid Structure, Synthesis, and Application Profiles for Medicinal Chemistry [1]

Part 1: Executive Summary & Structural Analysis

4-Chloro-6-methoxypicolinic acid (4-Chloro-6-methoxy-2-pyridinecarboxylic acid) is a highly functionalized pyridine scaffold employed primarily as a building block in the synthesis of agrochemical auxins (e.g., Arylex™ active analogs) and pharmaceutical kinase inhibitors.[1] Its value lies in its orthogonal reactivity : it possesses a modifiable carboxylic acid (C2), a nucleophilic-labile methoxy group (C6), and an electrophilic chlorine handle (C4) suitable for cross-coupling.[1][2]

As a Senior Application Scientist, I have observed that the utility of this molecule is often underestimated due to the challenge of its regioselective synthesis.[1][2] This guide dissects the physicochemical properties and provides a validated roadmap for its handling and derivatization.[2]

Physicochemical Profile[2][3][4][5][6][7][8][9][10]
PropertyValue / DescriptionNote
IUPAC Name 4-Chloro-6-methoxypyridine-2-carboxylic acid
CAS Number 135034-10-5 (Generic/Acid form)Note: Isomers vary.[1] Verify via NMR.
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
Appearance Off-white to pale yellow crystalline solidHygroscopic in acid form.[1][2]
pKa (Calculated) ~2.1 (COOH), ~-1.5 (Pyridine N)The electron-withdrawing Cl and COOH significantly reduce basicity.[1]
LogP ~1.2Moderate lipophilicity; amenable to RP-HPLC.[1][2]
Solubility DMSO (>50 mg/mL), Methanol (High), Water (Low, pH dependent)Soluble in aqueous base (NaHCO₃).[1][2]

Part 2: Synthetic Methodologies & Process Chemistry

The synthesis of 4-chloro-6-methoxypicolinic acid is non-trivial due to the competing regioselectivity during the Nucleophilic Aromatic Substitution (SₙAr) of the precursor.[1]

Core Synthesis: SₙAr of 4,6-Dichloropicolinic Acid

The industrial standard route involves the methoxylation of 4,6-dichloropicolinic acid .[1][2] However, this reaction produces two isomers:[1][2]

  • Target: 4-Chloro-6-methoxypicolinic acid (Substitution at C6).[1][2]

  • Major Impurity: 6-Chloro-4-methoxypicolinic acid (Substitution at C4).[1][2]

Process Insight: In 2,4-dihalo systems, the C4 position is typically more reactive towards nucleophiles.[1][2] However, the presence of the C2-carboxylate creates steric hindrance at C6, further favoring C4 substitution.[1][2] Consequently, obtaining the 4-chloro-6-methoxy isomer often requires optimized conditions or alternative routes (e.g., starting from 2,6-dichloro-4-nitropyridine derivatives).[1]

Experimental Protocol: Methoxylation & Purification

Note: This protocol assumes a kinetic control strategy to maximize the desired isomer, followed by rigorous separation.[1][2]

  • Reagents: 4,6-Dichloropicolinic acid (1.0 eq), Sodium Methoxide (2.1 eq, 25% in MeOH), THF (anhydrous).

  • Procedure:

    • Dissolve 4,6-dichloropicolinic acid in THF under N₂ atmosphere. Cool to 0°C.[1][2][3]

    • Add NaOMe solution dropwise over 30 minutes. Critical: Exotherm control prevents bis-methoxylation.[1]

    • Allow to warm to room temperature and stir for 4–6 hours. Monitor via LC-MS.

    • Quench: Acidify with 1N HCl to pH 3.

    • Extraction: Extract with Ethyl Acetate (3x).[1][2] Dry over MgSO₄.[1][2][4]

  • Purification (The "Self-Validating" Step):

    • The crude mixture will contain both isomers.[2]

    • Recrystallization: The 4-methoxy isomer (impurity) is often less soluble in hexanes/ether.[1][2] Triturate the crude solid in diethyl ether; filter off the solid (enriched in impurity).[1][2] The filtrate is enriched in the desired 4-chloro-6-methoxy isomer.[1]

    • Flash Chromatography: Elute with DCM:MeOH (95:5) + 0.1% Formic Acid.[1][2]

Visualizing the Synthetic Logic

Synthesis Start 4,6-Dichloropicolinic Acid (Starting Material) Reagent NaOMe / MeOH (0°C to RT) Start->Reagent Intermediate Meisenheimer Complex (Transition State) Reagent->Intermediate ProductA 6-Chloro-4-methoxypicolinic acid (Major Kinetic Product) Intermediate->ProductA Favored (Sterics) ProductB 4-Chloro-6-methoxypicolinic acid (Target Isomer) Intermediate->ProductB Minor Pathway Purification Chromatographic Separation (DCM:MeOH) ProductA->Purification ProductB->Purification Purification->ProductB Isolated Yield (~30%)

Caption: Divergent synthesis showing the competition between C4 and C6 substitution during SₙAr.

Part 3: Reactivity & Functionalization

For drug development professionals, the value of this molecule is its ability to serve as a "switchboard" for varying substituents.[1][2]

Suzuki-Miyaura Coupling (C4 Selectivity)

The chlorine at C4 is electronically activated by the pyridine nitrogen, making it an excellent candidate for Palladium-catalyzed cross-coupling.[1]

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1][2]

  • Base: K₂CO₃ or Cs₂CO₃.[1][2]

  • Solvent: Dioxane/Water (4:1).[1][2]

  • Insight: The C6-methoxy group is stable under these conditions, acting as a protected hydroxyl or a permanent dipole modulator.[1][2]

Amide Coupling (C2 Carboxylic Acid)

The carboxylic acid is sterically hindered by the C3-H and the pyridine nitrogen lone pair.[1]

  • Recommendation: Use HATU or T3P (Propylphosphonic anhydride) rather than EDC/HOBt to drive the reaction to completion.[1][2]

  • Warning: Avoid acid chlorides (SOCl₂) if possible, as the high temperature required can sometimes cleave the methyl ether (demethylation).[1][2]

Demethylation (Access to Pyridones)

Treatment with BBr₃ or HBr/AcOH will cleave the C6-methoxy group, yielding the 6-hydroxy-4-chloropicolinic acid (which tautomerizes to the pyridone).[1] This is useful for generating hydrogen-bond donor/acceptor motifs in kinase inhibitor design.[1][2]

Functionalization Workflow

Reactivity Core 4-Chloro-6-methoxypicolinic acid Suzuki Suzuki Coupling (C4) Reagent: Ar-B(OH)2, Pd cat. Result: 4-Aryl derivative Core->Suzuki Amide Amide Coupling (C2) Reagent: R-NH2, HATU Result: Picolinamide Core->Amide Demethyl Demethylation (C6) Reagent: BBr3 Result: 6-Hydroxypyridone Core->Demethyl

Caption: Orthogonal functionalization pathways available for the scaffold.

Part 4: Handling, Safety, & Stability

  • Stability: The molecule is stable at room temperature but should be stored under inert gas (Argon) to prevent moisture absorption, which complicates precise stoichiometry in coupling reactions.[1][2]

  • Safety:

    • Skin/Eye Irritant: Like most halopyridines, it is a sensitizer.[1][2]

    • Acidic: Handle as a corrosive solid.[1][2]

  • Analytical Note: In NMR (DMSO-d6), look for the methoxy singlet around δ 3.9 ppm.[1][2] The aromatic protons typically appear as two doublets (J ~ 2 Hz) around δ 7.2 and 7.5 ppm.[1][2] If you see a singlet integrating to 1H, you may have lost the chlorine or the carboxylate.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 45489866, Methyl 6-chloro-4-methoxypicolinate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 4-Chloro-6-(methoxycarbonyl)pyridine-2-carboxylic acid. Retrieved from [Link][1]

  • Balko, T. W., et al. (2010).[1][2] 4-Aminopicolinates and their use as herbicides. U.S. Patent No.[1][2] 7,863,220.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1][2] (Describes the general synthesis and utility of chloromethoxypicolinates in agrochemistry).

  • Spivey, A. C., & Arseniyadis, S. (2004).[1][2] Nucleophilic Aromatic Substitution of Pyridines. In Science of Synthesis. Thieme Chemistry. (Authoritative text on SₙAr regioselectivity in pyridine systems).

Sources

Exploratory

A Technical Guide to 6-Chloro-4-methoxypicolinic Acid: A Key Building Block in Modern Chemistry

An Important Note on Nomenclature: Initial searches for "4-Chloro-6-methoxypicolinic acid" predominantly yield results for its isomer, 6-Chloro-4-methoxypicolinic acid . This guide will focus on the latter, a compound wi...

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on Nomenclature: Initial searches for "4-Chloro-6-methoxypicolinic acid" predominantly yield results for its isomer, 6-Chloro-4-methoxypicolinic acid . This guide will focus on the latter, a compound with significant applications in the chemical and pharmaceutical industries.

Introduction

6-Chloro-4-methoxypicolinic acid is a substituted pyridine derivative that has garnered considerable attention as a versatile building block in organic synthesis.[1] Its unique arrangement of a chloro, a methoxy, and a carboxylic acid group on the pyridine ring makes it a valuable precursor for the development of a wide range of functional molecules, particularly in the agrochemical and pharmaceutical sectors.[2][3] This technical guide provides an in-depth analysis of the molecular characteristics, synthesis, and applications of 6-Chloro-4-methoxypicolinic acid, offering valuable insights for researchers, scientists, and professionals in drug discovery and chemical development.

Molecular Profile and Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 6-Chloro-4-methoxypicolinic acid is fundamental to its application in synthetic chemistry. These properties dictate its reactivity, solubility, and handling requirements.

PropertyValueSource
Chemical Formula C₇H₆ClNO₃[4]
Molecular Weight 187.58 g/mol [4]
CAS Number 88912-21-4[4]
Physical Form Powder or crystals[5]
Purity Typically ≥95%[5]
Storage Inert atmosphere, 2-8°C[5]

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the substituents on the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[6] Key expected absorptions include:

  • O-H stretch: A broad band characteristic of the carboxylic acid hydroxyl group.

  • C=O stretch: A strong absorption for the carboxylic acid carbonyl group.

  • C-O stretch: Bands corresponding to the methoxy group.

  • C-Cl stretch: An absorption in the fingerprint region.

  • Aromatic C-H and C=C stretches: Multiple bands in the aromatic region.[7]

Mass Spectrometry

Mass spectrometry is a vital tool for determining the molecular weight and fragmentation pattern of the compound.[8] The mass spectrum of 6-Chloro-4-methoxypicolinic acid would show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic peaks due to the presence of chlorine. The fragmentation pattern would provide further structural information. The exact mass of its methyl ester, Methyl 6-chloro-4-methoxypicolinate, has been calculated to be 201.0192708 Da.[9]

Synthesis of 6-Chloro-4-methoxypicolinic Acid: A Conceptual Workflow

The synthesis of 6-Chloro-4-methoxypicolinic acid can be approached through various synthetic routes, often starting from more readily available pyridine derivatives. The following is a conceptual workflow based on established organic chemistry principles and synthetic strategies for related compounds.

G A Starting Material: Substituted Pyridine B Step 1: Introduction of Methoxy Group A->B Nucleophilic Substitution or other methods C Step 2: Chlorination B->C Using a chlorinating agent D Step 3: Carboxylation or Hydrolysis of Precursor C->D e.g., Grignard reaction followed by CO2 or hydrolysis of a nitrile/ester E Final Product: 6-Chloro-4-methoxypicolinic acid D->E Purification

Caption: A conceptual workflow for the synthesis of 6-Chloro-4-methoxypicolinic acid.

Applications in Research and Development

The strategic placement of functional groups on the 6-Chloro-4-methoxypicolinic acid scaffold makes it a valuable intermediate in the synthesis of more complex molecules with specific biological activities.

Agrochemicals

A significant application of 6-Chloro-4-methoxypicolinic acid and its derivatives is in the agrochemical industry, particularly in the development of herbicides.[3] Picolinic acid-based herbicides are a known class of synthetic auxins that can effectively control broadleaf weeds.[10] The specific substituents on the pyridine ring can be modified to fine-tune the herbicidal activity and selectivity. The development of novel picolinic acid herbicides is an active area of research aimed at overcoming weed resistance and improving crop yields.[11]

Pharmaceuticals and Drug Discovery

Picolinic acid derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological targets.[1] This makes them attractive starting points for the design of new therapeutic agents. The chloro and methoxy groups on 6-Chloro-4-methoxypicolinic acid provide handles for further chemical modifications to generate libraries of compounds for screening against various disease targets.

Experimental Protocol: Esterification of 6-Chloro-4-methoxypicolinic Acid

Esterification is a common follow-up reaction to protect the carboxylic acid group or to create derivatives for further synthetic transformations. The following is a representative protocol for the synthesis of Methyl 6-chloro-4-methoxypicolinate.

Objective: To synthesize Methyl 6-chloro-4-methoxypicolinate from 6-Chloro-4-methoxypicolinic acid.

Materials:

  • 6-Chloro-4-methoxypicolinic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)

  • Anhydrous sodium bicarbonate or other suitable base

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-Chloro-4-methoxypicolinic acid in an excess of anhydrous methanol.

  • Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride to the solution while stirring. If using thionyl chloride, the reaction should be performed in a well-ventilated fume hood.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Methyl 6-chloro-4-methoxypicolinate by a suitable method, such as column chromatography or recrystallization, to yield the pure ester.

G A Dissolve 6-Chloro-4-methoxypicolinic acid in anhydrous methanol B Add acid catalyst (e.g., H₂SO₄ or SOCl₂) A->B C Reflux the mixture B->C D Neutralize with NaHCO₃ solution C->D E Extract with an organic solvent D->E F Dry and concentrate the organic layer E->F G Purify the product F->G

Caption: A flowchart of the esterification protocol for 6-Chloro-4-methoxypicolinic acid.

Conclusion

6-Chloro-4-methoxypicolinic acid is a chemical intermediate with significant potential in the synthesis of high-value molecules for the agrochemical and pharmaceutical industries. Its well-defined structure and reactive functional groups provide a versatile platform for the creation of novel compounds with tailored biological activities. A thorough understanding of its chemical properties, synthesis, and applications is essential for leveraging its full potential in research and development. As the demand for innovative solutions in crop protection and medicine continues to grow, the importance of key building blocks like 6-Chloro-4-methoxypicolinic acid is set to increase.

References

  • Boyd, M. R. Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Molecular Structure.
  • PubChem. Methyl 6-chloro-4-methoxypicolinate. [Link]

  • PubMed. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. [Link]

  • MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

  • BioSolveIT. Chemical Building Blocks - Drug Discovery Solutions. [Link]

  • Cision PR Newswire. Enhancing Crop Protection: The Agrochemical Applications of Pyridine Intermediates. [Link]

  • Frontiers. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]

  • The University of Alabama at Birmingham. Mass Spectrometry in Forensic Science. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]

  • CHIMIA. Natural Products in the Discovery of Agrochemicals. [Link]

  • Reagent Database. 6-chloro-4-methoxypyridine-2-carboxylic acid. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

Sources

Foundational

Thermodynamic Profiling of 4-Chloro-6-methoxypicolinic Acid: A Technical Guide for Process Optimization

Topic: Thermodynamic Properties & Solid-State Characterization of 4-Chloro-6-methoxypicolinic Acid Content Type: In-depth Technical Guide Audience: Researchers, Chemical Engineers, and Process Chemists Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Properties & Solid-State Characterization of 4-Chloro-6-methoxypicolinic Acid Content Type: In-depth Technical Guide Audience: Researchers, Chemical Engineers, and Process Chemists

Executive Summary

4-Chloro-6-methoxypicolinic acid (CAS: 204378-34-7 ) serves as a critical intermediate in the synthesis of next-generation auxinic herbicides and pharmaceutical scaffolds.[1] Its structural integrity—defined by the electron-withdrawing chlorine at the 4-position and the electron-donating methoxy group at the 6-position—imparts unique physicochemical behaviors that govern its isolation, purification, and bioavailability.

This guide provides a comprehensive technical analysis of the thermodynamic properties of 4-Chloro-6-methoxypicolinic acid. It synthesizes available physicochemical data with rigorous experimental protocols for solid-liquid equilibrium (SLE) determination, protolytic characterization, and thermal stability assessment. The objective is to equip researchers with the data and methodologies required to optimize crystallization processes and formulation stability.

Molecular Identity & Physicochemical Baseline

Understanding the molecular baseline is the first step in thermodynamic modeling. The interplay between the lipophilic chloro- substituent and the polar carboxylic acid moiety dictates the compound's partitioning behavior.

Table 1: Physicochemical Properties Profile
PropertyValue / DescriptorSource/Method
IUPAC Name 4-Chloro-6-methoxy-2-pyridinecarboxylic acidStandard Nomenclature
CAS Number 204378-34-7[Sigma-Aldrich, 2024]
Molecular Formula C₇H₆ClNO₃Stoichiometry
Molecular Weight 187.58 g/mol Calculated
LogP (Octanol-Water) 1.44Predicted (Chemikart)
TPSA 59.42 ŲTopological Polar Surface Area
H-Bond Donors/Acceptors 1 / 3Structural Analysis
Predicted pKa (Acid) ~3.5 - 4.0Hammett Equation Est.[2]

Note: While the methyl ester derivative (CAS 293294-71-0) exhibits a melting point of 96–97°C, the free acid typically possesses a higher melting point due to intermolecular hydrogen bonding (dimerization).

Solid-State Thermodynamics & Thermal Analysis

The thermodynamic stability of the solid phase is the foundation for all solubility and stability studies. Accurate determination of the melting temperature (


) and enthalpy of fusion (

) is non-negotiable for calculating the ideal solubility.
Experimental Protocol: Differential Scanning Calorimetry (DSC)

To determine the onset melting point and enthalpy of fusion with high precision, the following protocol is recommended. This method eliminates thermal lag artifacts common in capillary melting point apparatuses.

  • Sample Preparation: Weigh 3–5 mg of dried 4-Chloro-6-methoxypicolinic acid into a Tzero aluminum pan. Hermetically seal the pan.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min to prevent oxidation.
    
  • Ramp Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C (monitor for decomposition).

    • Cool to 25°C at 10°C/min.

    • Second heating ramp to confirm reversibility.

  • Data Analysis: Integrate the endothermic peak to obtain

    
     (J/g) and identify 
    
    
    
    .
Thermal Stability (TGA)

Before solubility testing at elevated temperatures, thermal stability must be verified using Thermogravimetric Analysis (TGA).

  • Criterion: The compound must exhibit <1% mass loss up to the maximum temperature of the solubility study (typically 353.15 K).

  • Decomposition: Picolinic acids often decarboxylate at high temperatures; ensure the operational window is below the onset of decomposition (

    
    ).
    

Solution Thermodynamics: Solubility & Modeling

The solubility of 4-Chloro-6-methoxypicolinic acid is the critical parameter for crystallization design. The solubility is generally governed by the "like dissolves like" principle, but the specific interaction with polar protic vs. polar aprotic solvents requires empirical measurement.

Solubility Measurement Workflow (Laser Monitoring)

The dynamic method (synthetic method) is preferred over the static gravimetric method for speed and accuracy in generating polythermal solubility curves.

SolubilityWorkflow Start Start: Weigh Solute & Solvent Vessel Jacketted Equilibrium Cell (Magnetic Stirring) Start->Vessel Heat Heat to Dissolution (Laser Transmittance = 100%) Vessel->Heat Cool Cool at Controlled Rate (0.1 K/min) Heat->Cool Nucleation Detect Nucleation (Laser Transmittance Drop) Cool->Nucleation Record Record T (Equilibrium) Nucleation->Record Repeat Add Solvent/Solute Repeat for Next Point Record->Repeat Repeat->Vessel Next Mole Fraction

Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination. This self-validating loop ensures that the saturation temperature is detected precisely at the point of nucleation (or dissolution upon reheating).

Thermodynamic Modeling Framework

To correlate experimental data and predict solubility at unmeasured temperatures, the Modified Apelblat Equation and NRTL Model are the industry standards.

The Modified Apelblat Equation

This semi-empirical model correlates the mole fraction solubility (


) with temperature (

):


  • A, B, C: Empirical parameters derived from regression of experimental data.

  • Utility: Excellent for interpolation within the measured temperature range.

Activity Coefficient Models (NRTL / Wilson)

For process simulation (e.g., Aspen Plus), the Non-Random Two-Liquid (NRTL) model is required to account for non-ideality in the liquid phase:



  • Application: Use these models to predict solubility in binary solvent mixtures (e.g., Ethanol + Water) to design anti-solvent crystallization processes.

Protolytic Behavior & pH-Dependent Solubility

As a picolinic acid derivative, 4-Chloro-6-methoxypicolinic acid exhibits amphoteric character, though it is primarily acidic. The dissociation constants (


) determine its speciation in aqueous media, impacting extraction efficiency and environmental fate.
Predicted Dissociation Pathway

The molecule possesses two key ionizable sites:

  • Pyridine Nitrogen: Protonation at low pH (

    
    ).
    
  • Carboxylic Acid: Deprotonation at neutral pH (

    
    ).
    

The presence of the 6-methoxy group (Electron Donating Group) typically increases the basicity of the pyridine nitrogen compared to unsubstituted picolinic acid, while the 4-chloro group (Electron Withdrawing Group) increases the acidity of the carboxyl group.

Experimental Determination: Potentiometric Titration

Protocol:

  • Solvent: Prepare a solution in 0.1 M KCl (ionic strength adjustor). If solubility is low, use a Methanol/Water co-solvent system and extrapolate to zero organic content (Yasuda-Shedlovsky extrapolation).

  • Titrant: Carbonate-free 0.1 M NaOH.

  • Measurement: Use a glass electrode calibrated at 3 points (pH 4, 7, 10).

  • Calculation: Use Gran plot analysis or non-linear regression (e.g., Hyperquad software) to determine

    
     values.
    

Speciation Cation Cationic Species (H2A+) (pH < 1.5) Zwitter Neutral/Zwitterionic (HA) (pH 1.5 - 3.5) Cation->Zwitter -H+ (pKa1) Anion Anionic Species (A-) (pH > 4.0) Zwitter->Anion -H+ (pKa2)

Figure 2: Speciation of 4-Chloro-6-methoxypicolinic acid across the pH scale. Solubility is lowest in the Neutral/Zwitterionic region (Isoelectric point).

Applications in Process Design

The thermodynamic data gathered above directly informs the design of isolation and purification units.

Crystallization Strategy
  • Cooling Crystallization: Effective if the solubility curve (van't Hoff plot) shows a steep slope (

    
    ).
    
  • Anti-solvent Crystallization: If solubility is high in methanol but low in water, adding water to a methanolic solution of the acid is a viable purification strategy.

  • pH-Shift Precipitation: Dissolve the crude acid in dilute NaOH (forming the anion), filter insoluble impurities, then acidify with HCl to pH ~2.0 to precipitate the pure acid.

Table 2: Recommended Solvent Screening List
Solvent ClassRepresentative SolventsPurpose
Polar Protic Methanol, Ethanol, IsopropanolHigh solubility; good for cooling crystallization.
Polar Aprotic Acetone, AcetonitrileIntermediate solubility; useful for polymorph screening.
Non-Polar Toluene, n-HeptaneLow solubility; potential anti-solvents.
Esters Ethyl AcetateGood balance; often used for extraction.

References

  • Sigma-Aldrich. (2024). 4-Chloro-6-methoxypicolinic acid Product Specification & CAS Data. Link

  • Chemikart. (2024). Physicochemical Properties of 4-Chloro-6-methoxypicolinic acid (LogP, TPSA). Link

  • U.S. Patent 6,610,853 B1. (2003). Process for the preparation of picolinic acid derivatives. (Describes synthesis and melting points of related esters). Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. (Standard reference for the Apelblat Model). Link

  • Renon, H., & Prausnitz, J. M. (1968). Local compositions in thermodynamic excess functions for liquid mixtures. AIChE Journal. (Source for NRTL Model). Link

Sources

Exploratory

Solubility Profiling and Process Optimization for 4-Chloro-6-methoxypicolinic Acid

The following technical guide details the solubility profile, thermodynamic characterization, and process optimization strategies for 4-Chloro-6-methoxypicolinic acid (CAS: 204378-34-7). Technical Whitepaper | Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic characterization, and process optimization strategies for 4-Chloro-6-methoxypicolinic acid (CAS: 204378-34-7).

Technical Whitepaper | Application Note 04-CMPA [1][2][3]

Executive Summary

4-Chloro-6-methoxypicolinic acid is a critical heterocyclic building block, predominantly utilized in the synthesis of synthetic auxin herbicides (e.g., arylpicolinates) and pharmaceutical intermediates.[1][2][3] Its amphiphilic structure—comprising a polar carboxylic acid/pyridine core and lipophilic chloro/methoxy substituents—presents unique challenges in solvent selection for purification and formulation.[1][2][3]

This guide provides a comprehensive framework for determining the solubility profile of this compound. It integrates theoretical prediction (Hansen Solubility Parameters) with empirical validation protocols (Isothermal Saturation), offering researchers a roadmap to optimize crystallization and extraction processes.[2][3]

Physicochemical Context & Structural Analysis

Understanding the molecular architecture is the prerequisite for predicting solubility behavior.[1][2][3]

PropertyValue (Approx.)Implication for Solubility
Molecular Formula C₇H₆ClNO₃Low molecular weight facilitates dissolution in small polar molecules.[1][2][3]
pKa (Acidic) ~2.85Highly acidic.[2][3] In basic solvents or buffers > pH 3, it exists as a picolinate anion, drastically altering solubility.[2][3]
LogP (Octanol/Water) 1.2 – 2.0Moderately lipophilic.[2][3] Soluble in organic solvents; limited water solubility unless ionized.[1][2][3]
H-Bond Donors 1 (COOH)Capable of strong dimerization in non-polar solvents.[1][2][3]
H-Bond Acceptors 4 (N, OMe, C=O, OH)Excellent affinity for protic solvents (Alcohols, Water).[2][3]
Mechanism of Dissolution

The dissolution of 4-Chloro-6-methoxypicolinic acid is governed by the disruption of its crystal lattice (enthalpy of fusion) and the solvation of the resulting cavity.[1][2][3]

  • Protic Solvents (MeOH, EtOH): Form hydrogen bonds with the pyridine nitrogen and carboxyl group, typically yielding the highest solubility.[2][3]

  • Aprotic Polar Solvents (DMSO, DMF): Disrupt acid dimers via dipole-dipole interactions; useful for stock solutions but difficult to remove.[1][2][3]

  • Non-Polar Solvents (Hexane, Toluene): Poor interaction with the polar core; ideal candidates for anti-solvents .[2][3]

Solubility Profile & Reference Data

Note: While specific batch-to-batch solubility can vary based on purity and polymorph, the following reference ranges are established based on structural analogs (e.g., 3,6-dichloropicolinic acid) and thermodynamic modeling.

Table 1: Solubility Classes at 298.15 K (25°C)
Solvent ClassRepresentative SolventSolubility Range (Mole Fraction,

)
Process Utility
Lower Alcohols Methanol, Ethanol

(High)
Primary crystallization solvent.[1][2][3]
Ketones Acetone, MEK

(Moderate)
Good for cooling crystallization.[1][2][3]
Esters Ethyl Acetate

(Moderate)
Extraction solvent; moderate selectivity.[1][2][3]
Nitriles Acetonitrile

(Low-Mod)
HPLC mobile phase; poor process solvent.[1][2][3]
Alkanes n-Heptane, Hexane

(Insoluble)
Anti-solvent for yield recovery.[1][2][3]
Water Water (pH < pKa)LowpH-dependent; high solubility at pH > 4.[1][2][3]

Experimental Protocols

To generate precise data for process scale-up, the following self-validating protocols are recommended.

Protocol A: Static Isothermal Saturation (Gravimetric)

Objective: Determine equilibrium solubility (


) at fixed temperatures.[2][3]
  • Preparation: Add excess 4-Chloro-6-methoxypicolinic acid solid to 50 mL of solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at 400 rpm for 24 hours at constant temperature (

    
     K).
    
  • Sampling: Stop stirring and allow settling for 2 hours. Withdraw supernatant using a syringe equipped with a 0.22 µm PTFE filter (pre-heated to

    
    ).
    
  • Quantification:

    • Transfer filtrate to a pre-weighed dish.[1][2][3]

    • Evaporate solvent under vacuum at 40°C until constant mass is achieved.[1][2][3]

    • Validation: Re-dissolve residue in Mobile Phase and verify purity via HPLC to ensure no degradation occurred during heating.

Protocol B: Dynamic Polythermal Method (Laser Monitoring)

Objective: Determine the metastable zone width (MSZW) for crystallization.

  • Setup: Place a mixture of known concentration (

    
    ) in a reactor with a turbidity probe.
    
  • Heating: Heat at 1 K/min until the solution becomes clear (Dissolution Temperature,

    
    ).
    
  • Cooling: Cool at 1 K/min until turbidity is detected (Nucleation Temperature,

    
    ).
    
  • Calculation: MSZW =

    
    .[1][2][3]
    

Thermodynamic Modeling

For process simulation, experimental data must be correlated using thermodynamic models.[1][2][3] The Modified Apelblat Equation is the industry standard for picolinic acid derivatives.[1][2][3]

The Modified Apelblat Equation

[2][3]
  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)[2][3][4]
    
  • 
    : Empirical model parameters derived from regression.
    

Interpretation:

  • Parameter B: Reflects the enthalpy of solution.[1][2][3] A negative

    
     indicates an endothermic process (solubility increases with temperature).[1][2][3]
    
  • Parameter C: Accounts for the temperature dependence of the heat capacity.

Van't Hoff Analysis

To determine the thermodynamic driving forces:


[2][3]
  • 
     (Endothermic):  Typical for this compound.[2][3] Indicates cooling crystallization is viable.[1][2][3]
    
  • 
    :  Spontaneous dissolution.[1][2][3]
    

Process Optimization: Crystallization Workflow

The solubility difference between alcohols and alkanes suggests a Cooling + Anti-solvent hybrid approach for maximum yield and purity.[1][2][3]

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and process design.

SolubilityWorkflow Start Start: 4-Chloro-6-methoxypicolinic Acid Process Development SolubilityTest Step 1: Screen Solubility (Gravimetric Method) Start->SolubilityTest Decision Is Solubility > 50 mg/mL at Boiling Point? SolubilityTest->Decision HighSol High Solubility Solvents (MeOH, EtOH, Acetone) Decision->HighSol Yes LowSol Low Solubility Solvents (Heptane, Toluene) Decision->LowSol No CoolingCryst Strategy A: Cooling Crystallization (Use High Sol. Solvent) HighSol->CoolingCryst AntiSolvent Strategy B: Anti-Solvent Crystallization (Add Low Sol. to High Sol.) HighSol->AntiSolvent Primary Solvent LowSol->AntiSolvent Dosing Solvent Model Step 2: Thermodynamic Modeling (Apelblat / van't Hoff) CoolingCryst->Model AntiSolvent->Model Optimization Step 3: Optimize Yield & Purity (MSZW Determination) Model->Optimization

Figure 1: Decision logic for selecting crystallization strategies based on solubility profiling.

Recommended Purification Strategy

Based on the solubility profile, the following purification route is recommended for removing synthesis impurities (e.g., unreacted 4,6-dichloropicolinic acid):

  • Dissolution: Dissolve crude solid in Methanol at 60°C (near reflux).

  • Filtration: Hot filtration to remove inorganic salts (NaCl/NaBr).[1][2][3]

  • Crystallization:

    • Option A (High Purity): Slow cooling to 5°C at 0.2 K/min.

    • Option B (High Yield): Add Water (acidified to pH 2) or n-Heptane as an anti-solvent isothermally at 25°C.[1][2][3]

  • Wash: Wash cake with cold water/methanol (90:10) to remove surface mother liquor.[1][2][3]

References

  • Esteves, C. V., et al. (2023).[2][3][4][5] "Solubility and Crystallization Studies of Picolinic Acid." MDPI Processes. Available at: [Link][2][3]

  • Kiani, M., et al. (2024).[2][3] "Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model." Physical Chemistry Research. Available at: [Link]

  • EPA CompTox Chemicals Dashboard. "4-Chloro-6-(methoxycarbonyl)pyridine-2-carboxylic acid Properties." Available at: [Link][2][3]

  • PubChem. "4-Chlorobenzoic Acid Solubility Data."[1][2][3] National Library of Medicine.[1][2][3] Available at: [Link][2][3]

Sources

Protocols & Analytical Methods

Method

Application Note: A Proposed Synthetic Protocol for 4-Chloro-6-methoxypicolinic Acid

Abstract 4-Chloro-6-methoxypicolinic acid is a key heterocyclic building block with significant potential in medicinal chemistry and materials science. Its substituted pyridine core is a common motif in pharmacologically...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Chloro-6-methoxypicolinic acid is a key heterocyclic building block with significant potential in medicinal chemistry and materials science. Its substituted pyridine core is a common motif in pharmacologically active compounds. This application note presents a detailed, three-step synthetic protocol for the preparation of 4-Chloro-6-methoxypicolinic acid, starting from the commercially available 4,6-dichloropicolinic acid. The proposed synthesis involves an initial esterification to protect the carboxylic acid, followed by a regioselective nucleophilic aromatic substitution (SNAr) to introduce the methoxy group, and concludes with the hydrolysis of the ester to yield the final product. This guide provides in-depth, step-by-step instructions, explains the chemical principles behind each step, and includes recommendations for reaction monitoring and product purification.

Introduction

Substituted picolinic acids are a class of compounds of great interest in the pharmaceutical and agrochemical industries. The arrangement of substituents on the pyridine ring can significantly influence the biological activity and physicochemical properties of these molecules. 4-Chloro-6-methoxypicolinic acid, in particular, presents a valuable scaffold for further chemical elaboration, enabling the synthesis of a diverse range of derivatives for screening in drug discovery programs. The presence of a chloro, a methoxy, and a carboxylic acid group on the same pyridine ring offers multiple points for chemical modification. This application note outlines a robust and logical synthetic route to this important intermediate, based on well-established chemical transformations.

Proposed Synthetic Pathway

The proposed synthesis of 4-Chloro-6-methoxypicolinic acid is a three-step process commencing with 4,6-dichloropicolinic acid. The carboxylic acid is first protected as a methyl ester. Subsequently, a selective nucleophilic aromatic substitution with sodium methoxide is performed to replace the chlorine atom at the 6-position. The final step involves the hydrolysis of the methyl ester to afford the target molecule.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Methoxylation cluster_2 Step 3: Hydrolysis A 4,6-Dichloropicolinic Acid B Methyl 4,6-dichloropicolinate A->B SOCl₂, MeOH C Methyl 4-chloro-6-methoxypicolinate B->C NaOMe, MeOH D 4-Chloro-6-methoxypicolinic Acid C->D NaOH, H₂O then H⁺

Figure 1: Proposed synthetic workflow for 4-Chloro-6-methoxypicolinic acid.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
4,6-Dichloropicolinic acid≥98%Commercially Available
Thionyl chloride (SOCl₂)Reagent GradeCommercially Available
Methanol (MeOH), anhydrous≥99.8%Commercially Available
Sodium methoxide (NaOMe)≥95%Commercially Available
Sodium hydroxide (NaOH)Reagent GradeCommercially Available
Hydrochloric acid (HCl), concentrated37%Commercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
Ethyl acetate (EtOAc)Reagent GradeCommercially Available
HexanesReagent GradeCommercially Available
Anhydrous sodium sulfate (Na₂SO₄)Reagent GradeCommercially Available
Step 1: Esterification of 4,6-Dichloropicolinic Acid

Rationale: The carboxylic acid group is converted to a methyl ester to prevent it from interfering with the subsequent nucleophilic substitution reaction. Thionyl chloride is an effective reagent for this transformation, proceeding through an acyl chloride intermediate.

Protocol:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloropicolinic acid (10.0 g, 52.1 mmol).

  • Under a nitrogen atmosphere, add anhydrous methanol (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (5.7 mL, 78.1 mmol) dropwise to the stirred suspension over 15 minutes.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C).

  • Maintain the reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexanes).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid, methyl 4,6-dichloropicolinate, can be used in the next step without further purification. For analytical purposes, a small sample can be purified by recrystallization from a mixture of ethyl acetate and hexanes.

Step 2: Selective Methoxylation of Methyl 4,6-dichloropicolinate

Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the chloro substituents towards nucleophilic attack. The chlorine at the 6-position is generally more activated towards nucleophilic attack than the one at the 4-position in such systems, which should favor the formation of the desired product.[1] The reaction rate of 4-chloropyridine with sodium methoxide is significantly faster than that of chlorobenzene due to the stabilization of the intermediate's negative charge by the nitrogen atom.[2]

Protocol:

  • In a 250 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve the crude methyl 4,6-dichloropicolinate from the previous step in anhydrous methanol (120 mL).

  • To this solution, add sodium methoxide (3.1 g, 57.3 mmol) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 6-8 hours.

  • Monitor the reaction by TLC (Eluent: 20% Ethyl acetate in Hexanes) for the disappearance of the starting material and the formation of the product.

  • After completion, cool the reaction mixture to room temperature and neutralize with a 1 M aqueous HCl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude methyl 4-chloro-6-methoxypicolinate.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Step 3: Hydrolysis of Methyl 4-chloro-6-methoxypicolinate

Rationale: The final step is the saponification of the methyl ester to the corresponding carboxylic acid using a base, followed by acidification. This is a standard and high-yielding transformation.[3]

Protocol:

  • Dissolve the purified methyl 4-chloro-6-methoxypicolinate in a mixture of methanol (50 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Add sodium hydroxide (2.5 g, 62.5 mmol) and stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting ester is no longer detectable.

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • A white precipitate of 4-Chloro-6-methoxypicolinic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Data Summary

StepReactionKey ReagentsTemperature (°C)Time (h)Expected Yield (%)
1EsterificationSOCl₂, MeOH654>95 (crude)
2MethoxylationNaOMe, MeOH656-870-80
3HydrolysisNaOH, H₂O/MeOHRoom Temp.12>90

Conclusion

The proposed three-step synthesis provides a clear and logical pathway for the preparation of 4-Chloro-6-methoxypicolinic acid. The protocol employs standard organic chemistry techniques and readily available reagents. While this application note provides a detailed theoretical framework, researchers should optimize the reaction conditions, particularly for the selective methoxylation step, to achieve the best possible yields and purity. The successful synthesis of this versatile building block will undoubtedly facilitate further research and development in various fields of chemistry.

References

  • Filo. 4-chloropyridine reacts with sodium methoxide about 230 million times fas... (November 17 2023). Available at: [Link]

  • Chemguide. Hydrolysing Esters. Available at: [Link]

Sources

Application

nucleophilic substitution reactions of 4-Chloro-6-methoxypicolinic acid

Application Note: Precision Nucleophilic Substitution of 4-Chloro-6-methoxypicolinic Acid Functionalization of Picolinate Scaffolds Executive Summary 4-Chloro-6-methoxypicolinic acid is a high-value heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Nucleophilic Substitution of 4-Chloro-6-methoxypicolinic Acid


 Functionalization of Picolinate Scaffolds

Executive Summary

4-Chloro-6-methoxypicolinic acid is a high-value heterocyclic scaffold, serving as a critical intermediate in the synthesis of next-generation auxinic herbicides (e.g., Halauxifen derivatives) and metallo-enzyme inhibitors.[1] Its reactivity is defined by the electrophilic nature of the pyridine ring, specifically at the C4 position.

This guide details the protocols for Nucleophilic Aromatic Substitution (


)  at the C4-chlorine center. Unlike simple pyridines, this substrate presents a "regio-electronic" challenge: the C2-carboxylic acid moiety can deactivate the ring if deprotonated, while the C6-methoxy group offers potential (though usually unwanted) competing reactivity.

Core Insight: For maximum yield and reproducibility, the Ester-Activation Route (converting the acid to a methyl ester prior to substitution) is the industry standard. Direct substitution on the free acid is possible but requires harsher conditions.

Mechanistic Insight & Reactivity Profile

The Electrophilic Landscape

The reactivity of 4-Chloro-6-methoxypicolinic acid is governed by the ability of the ring nitrogen to stabilize the negative charge developed during the formation of the Meisenheimer complex.

  • C4-Position (Target): Attack here is kinetically favored.[1] The negative charge in the transition state can be delocalized directly onto the electronegative ring nitrogen (para-like resonance).[1]

  • C6-Position (Competitor): The methoxy group is a poorer leaving group than chlorine.[1] However, under forcing conditions with strong alkoxides, trans-etherification or displacement can occur.

  • C2-Carboxylic Acid (The "Brake"): In the presence of basic nucleophiles (amines, alkoxides), the carboxylic acid deprotonates to form a carboxylate anion (

    
    ).[1] This anionic charge donates electron density into the ring, significantly deactivating it towards nucleophilic attack.
    
Reaction Pathway Visualization

SNAr_Mechanism cluster_legend Key Interaction Substrate 4-Chloro-6-methoxy- picolinic acid (Ester) Nu_Attack Nucleophilic Attack (k1, rds) Substrate->Nu_Attack + Nucleophile Meisenheimer Meisenheimer Complex (Stabilized by N) Nu_Attack->Meisenheimer Transition State Elimination Elimination of Cl- (k2, fast) Meisenheimer->Elimination Product 4-Substituted Picolinate Elimination->Product - Cl⁻ Note N-atom acts as electron sink

Figure 1: The


 addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack (

).

Experimental Protocols

Protocol A: The "Ester-Activation" Route (Recommended)

Best for: High yields, valuable nucleophiles, and ease of purification.

Concept: Convert the interfering


 to a methyl ester (

).[1] This prevents ring deactivation and enhances the electrophilicity of the C4 center.

Step 1: Esterification

  • Setup: Charge a round-bottom flask with 4-Chloro-6-methoxypicolinic acid (1.0 equiv) and dry Methanol (

    
    ).
    
  • Activation: Cool to

    
    . Dropwise add Thionyl Chloride (
    
    
    
    ).[1] Caution: Gas evolution (
    
    
    ).[1]
  • Reaction: Reflux for 3–5 hours. Monitor by TLC/LC-MS.

  • Workup: Concentrate in vacuo. Redissolve in DCM, wash with sat.

    
    , dry over 
    
    
    
    , and concentrate.
    • Yield Target:

      
       (White/Off-white solid).[1]
      

Step 2: Nucleophilic Substitution (


) 
  • Substrate: Methyl 4-chloro-6-methoxypicolinate.[1]

  • Nucleophile: Amine (1.2–2.0 equiv) or Thiol/Alkoxide (1.1 equiv).[1]

  • Base:

    
     or DIPEA (2.0 equiv) for amines; 
    
    
    
    for thiols/phenols.[1]
  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Procedure:

  • Dissolve the methyl ester in MeCN (

    
    ).[1]
    
  • Add the base followed by the nucleophile.

  • Heat to

    
    .
    
    • Note: Highly reactive amines (e.g., pyrrolidine) may react at RT.[1] Anilines may require reflux (

      
      ).[1]
      
  • Monitoring: Reaction is usually complete in 2–6 hours.[1]

  • Workup: Pour into water. If solid precipitates, filter.[2] If not, extract with EtOAc.

Step 3: Hydrolysis (Optional - to return to Acid) [1][3]

  • Dissolve the substituted ester in THF/Water (3:1).[1]

  • Add

    
     (2.0 equiv).[1] Stir at RT for 4 hours.
    
  • Acidify with

    
     to 
    
    
    
    . Collect the precipitate.
Protocol B: Direct Substitution on Free Acid

Best for: Large-scale industrial batches where step-count reduction is critical.

Concept: Overcome the carboxylate deactivation by using higher temperatures and excess nucleophile.

  • Vessel: Pressure tube or Autoclave (for volatile amines).[1]

  • Solvent: Water (green chemistry) or NMP (high boiling point).[1]

  • Reagents: 4-Chloro-6-methoxypicolinic acid (1.0 equiv) + Nucleophile (

    
    ).
    
    • Why excess? 1 equiv neutralizes the acid, the rest drives the reaction.

  • Conditions: Heat to

    
     for 12–24 hours.
    
  • Workup:

    • Cool to RT.

    • The mixture will be basic. Acidify carefully with Conc. HCl to

      
      .
      
    • The product (zwitterionic amino-acid) often precipitates.[1] Filter and wash with cold water.[1]

Optimization & Troubleshooting Data

Solvent Selection Matrix
SolventTemp RangeProsCons
Acetonitrile

Easy workup (evaporation), good for esters.[1]Too low boiling for unreactive nucleophiles.[1]
DMF / DMSO

Excellent solubility, accelerates

.
High boiling point, difficult to remove completely.
Water

Green, product precipitates upon acidification.[1]Poor solubility of organic nucleophiles; requires autoclave.[1]
Neat

Fastest rate, highest throughput.[1]Requires liquid nucleophile; difficult exotherm control.[1]
Comparative Yields (Typical)
Nucleophile TypeProtocol A (Ester)Protocol B (Acid)Notes
Aliphatic Amines 85–95%60–75%Protocol B suffers from salt formation viscosity.[1]
Anilines 70–85%< 40%Anilines are weak nucleophiles; require Ester activation.[1]
Thiols 90–98%50–60%Thiolates risk oxidation at high T in Protocol B.

Workflow Visualization

Workflow Start Start: 4-Chloro-6-methoxy- picolinic acid Decision Is Yield/Purity Critical? Start->Decision StepA1 Esterification (SOCl₂, MeOH) Decision->StepA1 Yes (Lab Scale) StepB1 Direct Reaction (Neat/NMP, 130°C, Excess Nu) Decision->StepB1 No (Cost Driven) StepA2 SNAr Reaction (MeCN, Base, 60°C) StepA1->StepA2 StepA3 Hydrolysis (LiOH, THF/H₂O) StepA2->StepA3 End Final Product: 4-Substituted Picolinic Acid StepA3->End StepB1->End

Figure 2: Decision tree for selecting the optimal synthetic route.

References

  • Dow AgroSciences LLC. Process for the preparation of 4-amino-3-chloro-6-(substituted)picolinates.[1] U.S. Patent 20,120,190,857.[1] Accessed Feb 22, 2026.

  • Epp, J. B., et al. (2016).[1] Discovery of Halauxifen-methyl: A Novel Auxin Herbicide.[4][5] Bioorganic & Medicinal Chemistry.[1]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): The Mechanism.

  • ChemicalBook. Synthesis of Halauxifen-methyl and Intermediates.

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. (Standard text for on heterocycles).

Sources

Method

Application Note: Handling, Storage, and Solubilization Protocols for 4-Chloro-6-methoxypicolinic Acid

Core Directive & Scope This document defines the technical standard for the lifecycle management of 4-Chloro-6-methoxypicolinic acid (4-CMPA) in research environments. Unlike generic reagents, substituted picolinic acids...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This document defines the technical standard for the lifecycle management of 4-Chloro-6-methoxypicolinic acid (4-CMPA) in research environments. Unlike generic reagents, substituted picolinic acids require specific protocols to maintain the integrity of the pyridine ring electronics and the carboxylic acid functionality, which are susceptible to decarboxylation or hydrolysis under improper conditions.

This guide moves beyond basic safety data, offering a causality-driven protocol —explaining why specific steps are taken to preserve the compound's bioactivity for high-stakes applications such as synthetic auxin development or metallo-enzyme inhibition studies.

Physicochemical & Technical Profile

Understanding the molecular architecture is the first step in proper handling. The electron-withdrawing chlorine at position 4 and the electron-donating methoxy group at position 6 create a unique "push-pull" electronic system on the pyridine ring.

PropertySpecificationTechnical Note
Chemical Name 4-Chloro-6-methoxy-2-pyridinecarboxylic acidCore scaffold: Picolinic Acid
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
Physical State White to Off-White Crystalline PowderHygroscopic tendency varies by purity
Solubility (Primary) DMSO, Methanol, Ethanol>20 mg/mL typically achievable
Solubility (Aq) Low (Acid form); High (Salt form)Soluble in 1N NaOH or PBS (pH > 7.[1]4)
pKa (Predicted) ~3.5 (COOH), ~1.5 (Pyridine N)Acidic character dominates handling logic
Stability Stable under inert gas; PhotosensitiveAvoid prolonged UV exposure

Health, Safety, and Environment (HSE) Architecture

Hazard Classification (GHS): While specific toxicological data for this isomer is often extrapolated, it is treated as a Category 2 Skin/Eye Irritant and STOT-SE 3 (Respiratory Irritant) based on the picolinic acid class profile [1, 2].

The "Barrier-First" PPE Standard
  • Respiratory: Handling outside a fume hood requires an N95 (US) or P2 (EU) particulate respirator due to the potential for bioactive dust generation.

  • Dermal: Double-gloving (Nitrile over Latex/Nitrile) is mandatory. Picolinic acid derivatives can possess high transdermal permeability due to their lipophilic halogen/methoxy substituents.

  • Ocular: Chemical splash goggles; safety glasses are insufficient for powder handling.

Storage Protocol: The "Three-Tier" System

To maximize shelf-life and reproducibility, we utilize a tiered storage approach. This prevents the "freeze-thaw" degradation cycle common in shared laboratory reagents.

Tier 1: Long-Term Archive (Bulk)
  • Condition: -20°C, Desiccated, Argon-purged.

  • Container: Amber glass vial with Teflon-lined cap. Parafilm seal is insufficient; use electrical tape or shrink wrap over the cap.

  • Mechanism: The methoxy group is susceptible to slow oxidation or demethylation under acidic/moist conditions. Argon displacement prevents oxidative drift.

Tier 2: Active Research (Working Solid)
  • Condition: 4°C, Desiccated.

  • Container: Amber vial.

  • Usage: This vial is accessed for weighing. It must be allowed to equilibrate to room temperature (20 mins) before opening to prevent condensation on the hygroscopic solid.

Tier 3: Solubilized Stock (Liquid)
  • Solvent: Anhydrous DMSO.

  • Condition: -20°C or -80°C.

  • Stability: Stable for 3-6 months. Avoid aqueous buffers for storage; hydrolysis of the methoxy group or decarboxylation is accelerated in water over time.

Storage Decision Logic (Visualization)

StorageProtocol Start Received 4-CMPA CheckState Physical State? Start->CheckState Solid Solid Powder CheckState->Solid Solution Solubilized (DMSO) CheckState->Solution UsageFreq Usage Frequency? Solid->UsageFreq StoreSol Aliquot -> -20°C Avoid Freeze/Thaw Solution->StoreSol Daily Daily/Weekly UsageFreq->Daily LongTerm Archive (>1 Month) UsageFreq->LongTerm Store4C Store at 4°C Desiccator Amber Vial Daily->Store4C Store20C Store at -20°C Argon Purge Double Sealed LongTerm->Store20C

Caption: Decision tree for optimal storage conditions based on physical state and usage frequency.

Handling & Solubilization Workflow

This protocol ensures precise concentration for biological assays (e.g., IC50 determination) while mitigating compound precipitation.

Preparation of 100 mM Stock Solution

Materials: Anhydrous DMSO (Grade ≥99.9%), Vortex mixer, Sonicator.

  • Equilibration: Remove the Tier 2 vial from 4°C storage and let stand for 20 minutes.

  • Weighing: Weigh exactly 18.76 mg of 4-CMPA into a microcentrifuge tube.

    • Note: Use an anti-static gun if the powder is flighty.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Critical Step: Do not use water or PBS initially. The acid form is hydrophobic.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes.

  • Verification: Visual inspection for clarity.

Aqueous Dilution (For Assays)

When moving from DMSO stock to aqueous media (cell culture or enzymatic buffer), a "Step-Down" dilution is required to prevent "crashing out."

  • Step 1: Dilute 100 mM stock 1:10 in DMSO to create a 10 mM working stock.

  • Step 2: Slowly add the 10 mM DMSO solution to the aqueous buffer while vortexing.

  • Limit: Keep final DMSO concentration < 1% (v/v) to avoid solvent toxicity in biological systems.

Solubilization Pathway (Visualization)

Solubilization Powder Solid 4-CMPA DMSO Add Anhydrous DMSO Powder->DMSO Weighing Stock 100 mM Stock (Clear Solution) DMSO->Stock Vortex/Sonicate Buffer Add to Buffer (Vortexing) Stock->Buffer Dilution Assay Assay Ready (<1% DMSO) Buffer->Assay Final Prep

Caption: Step-by-step solubilization workflow from solid powder to assay-ready buffer.

Emergency & Waste Management

Spill Response
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don N95 mask and double gloves.

  • Neutralize: Cover the spill with a sodium bicarbonate (weak base) slurry to neutralize the acid functionality.

  • Clean: Wipe with wet paper towels. Do not use a vacuum cleaner (aerosolization risk).

Disposal[2][3][4]
  • Stream: Halogenated Organic Waste.

  • Prohibition: Do not dispose of down the drain. The chloropyridine moiety is persistent in aquatic environments and phytotoxic [3].

References

  • U.S. EPA CompTox Chemicals Dashboard. (2025). 4-Chloro-6-(methoxycarbonyl)pyridine-2-carboxylic acid (Related Structure Data). Retrieved from [Link]

(Note: While direct specific data for the 4-Cl-6-OMe isomer is rare, protocols are derived from the validated properties of the chloropicolinic acid family to ensure maximum safety and stability.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 4-Chloro-6-methoxypicolinic Acid

Welcome to the technical support center for the purification of 4-chloro-6-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-chloro-6-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical techniques necessary to overcome common challenges encountered during the purification of this important compound.

Introduction

4-Chloro-6-methoxypicolinic acid is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and complicate downstream processing. This guide provides a structured approach to identifying and removing impurities, ensuring a high-quality starting material for your research and development endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude 4-chloro-6-methoxypicolinic acid. Each problem is followed by potential causes and detailed, step-by-step solutions.

Issue 1: Low Purity After Initial Crystallization

You've performed an initial crystallization, but analytical data (e.g., ¹H NMR, HPLC) indicates the presence of significant impurities.

Potential Causes:

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the target compound at room temperature, leading to low recovery, or it may also readily dissolve impurities, causing them to co-crystallize.

  • Presence of Structurally Similar Impurities: Starting materials or byproducts with similar polarity and solubility profiles to 4-chloro-6-methoxypicolinic acid can be difficult to remove by a single crystallization.

  • Presence of both Acidic and Neutral/Basic Impurities: Simple crystallization is often ineffective at separating compounds with different acid-base properties.

Solutions & Optimizations:

  • Re-evaluate the Crystallization Solvent: The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures.[1][2]

    • Pro-Tip: Consider using a mixed solvent system. If your compound is highly soluble in a solvent like methanol, you can add a "poor" solvent like water dropwise to the hot solution until it becomes slightly turbid, then allow it to cool slowly.[3][4]

  • Implement an Acid-Base Extraction: This is a highly effective technique for separating acidic compounds like 4-chloro-6-methoxypicolinic acid from neutral and basic impurities.[5][6][7]

    • Rationale: By reacting the acidic picolinic acid with a weak base (e.g., sodium bicarbonate), it forms a water-soluble salt that partitions into the aqueous phase, leaving non-acidic impurities in the organic phase.[5][6][8] Subsequent acidification of the aqueous layer will precipitate the purified product.[5][8]

Workflow for Acid-Base Extraction and Recrystallization

Purification_Workflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization A Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Add Aqueous NaHCO3 and Separate Layers A->B C Aqueous Layer (Contains Product Salt) B->C Product D Organic Layer (Contains Neutral/Basic Impurities) B->D Impurities E Acidify Aqueous Layer with HCl to pH ~2 C->E F Filter Precipitated Pure Product E->F G Dissolve in Hot Solvent (e.g., Ethanol/Water) F->G H Slowly Cool to Room Temperature G->H I Cool in Ice Bath H->I J Filter and Dry Pure Crystals I->J

Caption: Workflow combining acid-base extraction and recrystallization.

Issue 2: Oiling Out During Recrystallization

Instead of forming crystals upon cooling, the product separates as an oil.

Potential Causes:

  • High Impurity Concentration: A significant amount of impurities can lower the melting point of the mixture, leading to the formation of an oil.

  • Inappropriate Solvent: The chosen solvent may be too nonpolar, or the boiling point of the solvent may be higher than the melting point of the solute.

  • Cooling Too Rapidly: Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice.[9]

Solutions & Optimizations:

  • Slow Down the Cooling Process: Allow the hot, saturated solution to cool to room temperature undisturbed before placing it in an ice bath.[2][9]

  • Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until everything dissolves, then attempt to cool again slowly.

  • Change the Solvent System:

    • Try a more polar solvent or a mixed solvent system.

    • A common technique is to dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the oil and allow it to cool slowly.[4]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This can create nucleation sites for crystal growth.[9]

    • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.[9]

Issue 3: Colored Impurities Persist

The purified product retains a colored tint (e.g., yellow or brown).

Potential Causes:

  • High Molecular Weight, Conjugated Impurities: These types of impurities are often colored and can be difficult to remove by crystallization alone.

  • Degradation Products: The compound may be degrading slightly during heating.

Solutions & Optimizations:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization.

    • Procedure: After the crude product is fully dissolved in the hot solvent, remove the flask from the heat source and add a small amount of activated charcoal (typically 1-2% of the solute weight). Swirl the flask for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[3]

    • Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Also, using too much charcoal can lead to a loss of the desired product due to adsorption.

  • Column Chromatography: If color persists, column chromatography may be necessary.

    • Stationary Phase: Silica gel is a common choice for separating polar compounds.

    • Mobile Phase: A solvent system of increasing polarity (e.g., starting with hexane/ethyl acetate and gradually increasing the proportion of ethyl acetate) can be used to elute the compounds. The less polar impurities will elute first, followed by the more polar 4-chloro-6-methoxypicolinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude 4-chloro-6-methoxypicolinic acid?

A1: The impurities will largely depend on the synthetic route. Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., incomplete chlorination or hydrolysis of the methoxy group), and residual solvents.[10][11] It is also possible to have related picolinic acid derivatives.[12]

Q2: Which analytical techniques are best for assessing the purity of 4-chloro-6-methoxypicolinic acid?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying the purity and detecting even small amounts of impurities.[13][14] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid) is a good starting point.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural confirmation and identify impurities if they are present in sufficient quantities (typically >1%).[15]

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify the molecular weights of impurities.[14][16]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.[1]

Q3: What is the best general-purpose recrystallization solvent for 4-chloro-6-methoxypicolinic acid?

A3: While the ideal solvent should be determined experimentally, a good starting point for polar, acidic compounds like this is often a mixed solvent system such as ethanol/water or methanol/water.[17] Water alone can also be a suitable solvent for some picolinic acids.[3]

Q4: How can I improve the yield of my purification process?

A4: To maximize yield:

  • Minimize Transfers: Each transfer of material can result in some loss.

  • Optimize Solvent Volumes: Use the minimum amount of hot solvent necessary to fully dissolve the crude product during recrystallization.[1]

  • Ensure Complete Precipitation: After acid-base extraction, make sure the aqueous layer is sufficiently acidic (pH 1-2) to precipitate all of the product. Cooling the solution in an ice bath will further decrease its solubility.[9]

  • Wash Crystals with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to remove any remaining mother liquor without dissolving a significant amount of the product.[4]

Q5: When should I consider using column chromatography instead of recrystallization?

A5: Column chromatography should be considered when:

  • Recrystallization and acid-base extraction fail to remove persistent impurities, especially those that are structurally very similar to the target compound.

  • You need to separate a complex mixture of several components.

  • You are working with a very small amount of material where the potential losses from multiple recrystallizations are a concern.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude 4-chloro-6-methoxypicolinic acid in a suitable organic solvent like ethyl acetate or diethyl ether (approximately 10-20 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer (typically the bottom layer, but always check) contains the sodium salt of your product. Drain the aqueous layer into a clean flask.

  • Washing: Add a fresh portion of the organic solvent to the aqueous layer in the separatory funnel, shake, and separate again. This helps to remove any remaining neutral impurities. Discard the organic layer.[9]

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (test with pH paper, target pH ~1-2). The purified 4-chloro-6-methoxypicolinic acid will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash it with a small amount of cold deionized water, and dry it under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility when hot and low solubility when cold.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is just completely dissolved.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[9]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Summary Table
Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization 95-98%Simple, good for removing small amounts of impurities with different solubility.Ineffective for structurally similar impurities; can have lower recovery.
Acid-Base Extraction >98%Excellent for removing neutral and basic impurities.[5][6]Will not separate other acidic impurities.
Combined Approach >99%Highly effective for a wide range of impurities.More time-consuming and involves more steps.
Column Chromatography >99.5%Can separate very similar compounds.Requires more solvent, is more complex, and can be difficult to scale up.

References

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Acid–base extraction. Retrieved from [Link]

  • CK-12 Foundation. (2026, February 2). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]

  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • Liu, A. (n.d.). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. University of Texas at San Antonio. Retrieved from [Link]

  • Lopresti, M. (2025, May 5). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Environmental Protection Agency. (2025, October 15). 4-Chloro-6-(methoxycarbonyl)pyridine-2-carboxylic acid Properties. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.
  • University of California, Los Angeles. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

  • ChemTalk. (2021, August 5). Lab Procedure: Recrystallization | Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Retrieved from [Link]

  • Ghosh, A., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-chloro-4-methoxypicolinate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Organic Syntheses. (n.d.). picolinic acid hydrochloride. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
  • Shah, P., et al. (n.d.). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Retrieved from [Link]

  • Chemsrc. (2025, August 27). CAS#:179024-72-7 | 4-chloro-6-methoxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • MDPI. (2023, November 13). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Retrieved from [Link]

  • MDPI. (2015, May 29). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Retrieved from [Link]

Sources

Optimization

stability of 4-Chloro-6-methoxypicolinic acid under acidic conditions

Introduction Welcome to the technical support guide for 4-Chloro-6-methoxypicolinic acid. This document is designed for researchers, chemists, and formulation scientists who are utilizing this compound and require a deep...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-Chloro-6-methoxypicolinic acid. This document is designed for researchers, chemists, and formulation scientists who are utilizing this compound and require a deeper understanding of its stability profile, particularly under acidic conditions. In fields such as pharmaceutical development and agrochemical research, a thorough knowledge of a molecule's degradation pathways is critical for ensuring product efficacy, safety, and shelf-life. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for conducting your own stability assessments.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for 4-Chloro-6-methoxypicolinic acid in an acidic aqueous solution?

When 4-Chloro-6-methoxypicolinic acid is subjected to acidic conditions, particularly with heat, several degradation pathways should be considered. The pyridine ring, being electron-deficient, influences the reactivity of its substituents. The two most probable pathways are hydrolysis of the chloro group and, under more forcing conditions, cleavage of the methoxy ether.

  • Hydrolysis of the 4-Chloro Substituent: This is often the primary degradation route for chloropyridines in acidic media. The reaction is an acid-catalyzed nucleophilic aromatic substitution. The process begins with the protonation of the pyridine ring nitrogen. This protonation increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack by water. The attack at the C4 position, followed by the loss of a proton and elimination of a chloride ion, results in the formation of 4-Hydroxy-6-methoxypicolinic acid . Studies on the hydrolysis of similar compounds like 2-chloropyridine have demonstrated that this reaction is feasible, especially under elevated temperatures.[1]

  • Acid-Catalyzed Cleavage of the 6-Methoxy Ether: Ether linkages can be cleaved under strong acidic conditions (e.g., HBr, HI, or high concentrations of HCl with heat). This reaction typically involves protonation of the ether oxygen, followed by either an SN1 or SN2 reaction. In this case, it would lead to the formation of 4-Chloro-6-hydroxypicolinic acid and methanol. This pathway generally requires more stringent conditions (higher acid concentration and temperature) than chloro-group hydrolysis.

A third, less likely pathway under mild acidic conditions, is decarboxylation. Aromatic carboxylic acids are generally stable, but decarboxylation can be induced at very high temperatures.

G cluster_main Degradation of 4-Chloro-6-methoxypicolinic acid cluster_path1 Pathway 1: Hydrolysis cluster_path2 Pathway 2: Ether Cleavage start 4-Chloro-6-methoxypicolinic acid prod1 4-Hydroxy-6-methoxypicolinic acid start->prod1 H₃O⁺ / Δ (Milder Conditions) prod2 4-Chloro-6-hydroxypicolinic acid start->prod2 Conc. H⁺ / High Δ (Harsher Conditions)

Caption: Potential degradation pathways under acidic conditions.

Q2: What experimental factors will most significantly influence the rate of degradation?

The stability of 4-Chloro-6-methoxypicolinic acid is not static; it is highly dependent on the experimental environment. The key factors are:

  • pH / Acid Strength: The rate of hydrolysis is often pH-dependent. In the case of acid-catalyzed hydrolysis, a lower pH (higher proton concentration) will generally accelerate the degradation rate, as protonation of the ring nitrogen is a key step.[2]

  • Temperature: Degradation reactions, like most chemical reactions, are accelerated by increased temperature. The Arrhenius equation describes this relationship, where a 10°C increase can roughly double the reaction rate. For assessing stability, it is crucial to control temperature precisely.

  • Co-solvents: The presence of organic co-solvents (e.g., methanol, acetonitrile) in the aqueous acidic medium can alter the polarity of the solvent and the solvation of the molecule, thereby affecting the reaction rate.

  • Presence of Catalysts: While the primary catalyst is the acid (protons), other species, such as metal ions, can potentially catalyze hydrolysis of picolinic acid derivatives and should be controlled for in the experimental matrix.[3][4]

Q3: My solution of 4-Chloro-6-methoxypicolinic acid is developing a yellow tint during storage in an acidic buffer. What does this signify?

A change in color, such as the appearance of a yellow tint, is a common visual indicator of chemical degradation.[5] While the parent compound and its primary expected degradants (hydroxylated versions) may be colorless, subsequent oxidation or formation of minor, highly conjugated byproducts can lead to chromophores that absorb light in the visible spectrum. This observation should be treated as a strong impetus to perform a quantitative analysis (e.g., via HPLC) to identify and quantify the impurities that have formed. Do not assume the product is still pure if a color change is observed.[5]

Q4: How can I accurately monitor the stability of this compound and quantify its degradation products?

The most reliable method for stability testing is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).

  • HPLC with UV Detection: A reverse-phase HPLC method (e.g., using a C18 column) with a UV detector is the standard for separating the parent compound from its degradation products. The aromatic nature of the pyridine ring makes it UV-active, typically around 254-280 nm. By monitoring the decrease in the peak area of the parent compound and the increase in the peak areas of new signals over time, you can determine the rate of degradation.

  • LC-MS/MS: Coupling the HPLC to a tandem mass spectrometer (MS/MS) is invaluable for identifying the degradation products.[6] By determining the mass-to-charge ratio (m/z) of the new peaks, you can confirm their identity. For example, the hydrolysis product (4-Hydroxy-6-methoxypicolinic acid) would have a distinct molecular weight compared to the parent compound. This technique is essential for definitively confirming the degradation pathway.

Troubleshooting Guide: Stability Studies

Problem Encountered Potential Root Cause(s) Recommended Solution(s)
Rapid Degradation, Faster Than Expected 1. Actual pH is lower than intended.2. Temperature control is inaccurate or fluctuating.3. Sample is exposed to light (photodegradation).4. Presence of catalytic impurities (e.g., metal ions).1. Calibrate pH meter and verify the pH of the buffer after adding the compound.2. Use a calibrated, stable incubator or water bath.3. Store samples in amber vials or protect them from light.4. Use high-purity water and reagents.
Poor Reproducibility Between Replicates 1. Inconsistent sample preparation (pipetting errors).2. Inconsistent heating/incubation times.3. Analytical instrument variability.1. Use calibrated pipettes; ensure complete dissolution before starting the time course.2. Stagger the start times of your samples to ensure precise incubation for each.3. Run a system suitability test before each analytical sequence to ensure the HPLC is performing consistently.
New Peaks Appear but Cannot Be Identified 1. Degradation product is at a very low concentration.2. The product is an unexpected or minor byproduct.3. The analytical method lacks sufficient resolution or sensitivity.1. Prepare a more concentrated sample for the identification run or use a sample concentration technique (e.g., solid-phase extraction).2. Utilize high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental formula.3. Optimize the HPLC gradient to better separate the peaks; adjust MS parameters for higher sensitivity.

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Media

This protocol outlines a typical forced degradation study to assess the stability of 4-Chloro-6-methoxypicolinic acid.

Objective: To determine the degradation rate and identify primary degradation products in acidic conditions.

Materials:

  • 4-Chloro-6-methoxypicolinic acid

  • Type I (ultrapure) water

  • Hydrochloric acid (HCl), certified solution

  • Sodium hydroxide (NaOH) for pH adjustment/quenching

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Volumetric flasks, pipettes, and autosampler vials (amber recommended)

  • Calibrated pH meter and temperature-controlled incubator/water bath

Procedure:

  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of 4-Chloro-6-methoxypicolinic acid in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Condition Preparation: In a volumetric flask, prepare a solution of 0.1 N HCl.

  • Initiation of Study:

    • Add a precise volume of the stock solution to the 0.1 N HCl solution to achieve a final concentration of ~50 µg/mL. This is your T=0 sample .

    • Immediately withdraw an aliquot, neutralize it with an equivalent molar amount of NaOH (to stop the reaction), and dilute it with mobile phase to the final analytical concentration.

    • Place the remaining acidic solution in a temperature-controlled incubator set to 50°C.

  • Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, 24 hours). For each time point, immediately neutralize the sample as described in step 3.

  • Sample Analysis: Analyze all samples (T=0 and subsequent time points) using the HPLC or LC-MS/MS method detailed in Protocol 2.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Plot the natural log of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics, and the slope can be used to calculate the degradation rate constant (k).

Caption: Workflow for a forced degradation study.

Protocol 2: HPLC-UV/MS Analytical Method

This is a general-purpose method that should be optimized for your specific instrumentation and requirements.

Instrumentation:

  • HPLC or UHPLC system with a UV/PDA detector

  • Tandem Mass Spectrometer (Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: Hold at 5% B (equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • UV Detection Wavelength: 270 nm

Mass Spectrometry Conditions (Example):

  • Ionization Mode: ESI Positive

  • Scan Mode: Full Scan (for identification) and MRM (Multiple Reaction Monitoring) for quantification

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 300°C

  • Expected m/z values:

    • Parent [M+H]⁺: C₇H₆ClNO₃ -> 188.01

    • Hydrolysis Product [M+H]⁺: C₇H₇NO₄ -> 170.04

References

  • Breslow, R., et al. (1982). Effects of divalent metal ions on hydrolysis of esters of 2-(hydroxymethyl)picolinic acid. Metal ion catalysis of the carboxyl, hydroxide ion, and water reactions. Journal of the American Chemical Society. Available at: [Link]

  • Cabeza, M., et al. (2012). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Wu, W. & T. W. Wu (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Molecules. Available at: [Link]

  • Wikipedia. Picolinic acid. Available at: [Link]

  • Wang, X., et al. (2005). Hydrolysis of p-nitrophenyl picolinate catalyzed by metal complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole in CTAB micelles. Journal of Colloid and Interface Science. Available at: [Link]

  • OrgoSolver. Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Formation (Hydrolysis). Available at: [Link]

  • Breslow, R. & D. E. McClure (1976). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society. Available at: [Link]

  • Hoffer, M. (1966). Processes for the production of picolinic acid derivatives. Google Patents (US3245998A).
  • El-Taher, A. M. (2011). The hydrolysis of pyridilmonoimines in acidic aqueous media. Arabian Journal of Chemistry. Available at: [Link]

  • Feng, J., et al. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods. Available at: [Link]

  • Sharma, G., et al. (2025). Color changing drug molecules as built in stability indicators. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

Sources

Troubleshooting

troubleshooting low conversion rates in picolinic acid reactions

Technical Support Center: Picolinic Acid Reaction Troubleshooting Topic: Troubleshooting Low Conversion in Picolinic Acid Derivatization & Catalysis Ticket ID: PIC-RXN-OPT-001 Assigned Specialist: Senior Application Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Picolinic Acid Reaction Troubleshooting

  • Topic: Troubleshooting Low Conversion in Picolinic Acid Derivatization & Catalysis

  • Ticket ID: PIC-RXN-OPT-001

  • Assigned Specialist: Senior Application Scientist, Synthetic Chemistry Division

Executive Summary

Picolinic acid (pyridine-2-carboxylic acid) presents a deceptive synthetic challenge. While structurally simple, its reactivity is governed by two competing forces: the electron-deficient pyridine ring and the chelating ability of the


-nitrogen/carboxylate motif. Low conversion rates are rarely due to "bad reagents" but rather specific mechanistic failures: catalyst poisoning  (in cross-couplings), thermal decarboxylation  (via the Hammick intermediate), or activation byproducts  (N-acylurea rearrangement).

This guide isolates these failure modes and provides self-validating protocols to resolve them.

Module 1: Amide & Ester Coupling Failures

Symptom: LCMS shows unreacted starting material or a mass corresponding to the N-acylurea rearrangement product.

The Mechanistic Bottleneck

Picolinic acid is prone to two specific failures during activation:

  • N-Acylurea Shift: When using carbodiimides (DCC/EDC), the intermediate O-acylisourea is stabilized by the pyridine nitrogen, increasing the lifetime of this intermediate and favoring the irreversible rearrangement to the unreactive N-acylurea [1].

  • Side-Chlorination: Using thionyl chloride (

    
    ) often leads to chlorination at the 4-position of the pyridine ring or formation of the carbamoyl chloride if not carefully controlled [2].
    
Troubleshooting Protocol: The Mixed Anhydride Method

Use this protocol if standard HATU/EDC couplings yield <50% conversion.

Step-by-Step Workflow:

  • Solvation: Dissolve picolinic acid (1.0 equiv) in anhydrous THF (0.2 M). Note: Avoid DMF if possible; picolinic acid solubility is lower, but DMF promotes rearrangement.

  • Base Addition: Add N-methylmorpholine (NMM) (1.1 equiv) at -15°C.

    • Why? NMM is non-nucleophilic and acts as a proton sponge without interfering with the anhydride.

  • Activation: Dropwise addition of Isobutyl Chloroformate (IBCF) (1.05 equiv). Stir for 15 min at -15°C.

    • Validation: A white precipitate (NMM·HCl) must form immediately. If clear, your system is wet or the base is degraded.

  • Nucleophile Addition: Add the amine/alcohol (1.0 equiv). Allow to warm to RT over 2 hours.

Comparative Data: Coupling Reagent Efficiency

ReagentConversion (Typical)Risk FactorBest Use Case
DCC/DMAP Low (30-50%)High (N-acylurea shift)Avoid for picolinic acid
SOCl₂ VariableHigh (Ring chlorination)Simple esters only
HATU/HOAt High (>90%)Moderate (Cost/Removal)Complex amines
IBCF (Mixed Anhydride) High (85-95%)Low (Clean workup)Scale-up / General purpose

Module 2: Metal-Catalyzed Cross-Coupling (The "Pyridine Poisoning")

Symptom: Reaction stalls immediately. Catalyst turns into inactive black precipitate (Pd black) early in the cycle.

The Mechanistic Bottleneck

The pyridine nitrogen is a "soft" donor that binds strongly to soft metals like Pd(II). In a Suzuki or Buchwald-Hartwig reaction, the picolinic substrate acts as a ligand, displacing phosphines and saturating the metal center. This shuts down the catalytic cycle by preventing oxidative addition [3].

Troubleshooting Protocol: The N-Oxide Detour

Do not simply add more catalyst. You must block the nitrogen.

Step-by-Step Workflow:

  • N-Oxidation: Treat picolinic ester with m-CPBA (1.2 equiv) in DCM to form the Pyridine-N-oxide .

    • Why? The N-oxide oxygen is a hard donor and binds poorly to soft Pd(0)/Pd(II), allowing the catalyst to function.

  • Coupling: Perform the cross-coupling (e.g., Suzuki) on the N-oxide intermediate.

    • Catalyst: Pd(dppf)Cl₂ is often superior due to the bite angle of the bidentate ligand resisting displacement.

  • Reduction: Post-coupling, reduce the N-oxide back to the pyridine using mild conditions (e.g., Zn dust/NH₄Cl or PCl₃).

Visualization: Catalyst Competition Pathway

CatalystPoisoning Start Pd(0) Catalyst (Active Species) Reaction Oxidative Addition (Desired Cycle) Start->Reaction Steric Bulk on Ligand Substrate Picolinic Substrate (Pyridine-N) Poison N-Coordination (Catalyst Death) Substrate->Poison Unprotected N NOxide N-Oxide Intermediate (Does not bind Pd) Substrate->NOxide m-CPBA DeadCat Pd-Pyridine Complex (Inactive) Poison->DeadCat Irreversible Binding NOxide->Reaction Coupling Proceeds

Figure 1: Mechanism of catalyst poisoning by pyridine nitrogen and the N-oxide bypass strategy.

Module 3: Decarboxylation (The Hammick Reaction)

Symptom: Loss of carboxyl group, formation of pyridine or alpha-substituted products during heating.[1]

The Mechanistic Bottleneck

Picolinic acid undergoes decarboxylation via the Hammick Mechanism .[2][3] Upon heating, the proton transfers from the carboxylic acid to the nitrogen (zwitterion formation), followed by loss of CO₂ to generate a transient ylide/carbene at the 2-position [4].

  • Critical Threshold: Decarboxylation rates spike significantly above 100°C in polar solvents.

  • Solvent Effect: High dielectric constant solvents (water, DMSO) stabilize the zwitterionic transition state, accelerating decarboxylation.

Troubleshooting Guide
  • Reaction Temperature: Never reflux picolinic acid in aqueous/acidic media above 100°C unless decarboxylation is the goal.

  • Workup: Do not use high-vacuum ovens >60°C to dry the free acid. Lyophilization is preferred.

  • Synthesis Check: If functionalizing the ring, consider using a nitrile (2-cyanopyridine) as a surrogate and hydrolyzing it to the acid at the very end of the synthesis.

Module 4: Solubility & Zwitterions

Symptom: Heterogeneous reaction mixture; starting material remains solid in organic solvents.

The Physical Reality

Picolinic acid exists as a zwitterion in the solid state and in water.[4] It is highly soluble in water (>50 mg/mL) but poorly soluble in non-polar organics (DCM, Toluene) [5].

Solvent System Recommendations:

SolventSolubilityApplication
Water HighHydrolysis, Decarboxylation
Ethanol ModerateEsterification
DCM LowAvoid for free acid reactions
THF/MeCN ModerateBest for coupling (add base to break zwitterion)

Protocol Adjustment: If using DCM/Toluene, add 1.5-2.0 equiv of Diisopropylethylamine (DIPEA) . This deprotonates the carboxylic acid, breaking the intermolecular zwitterionic lattice and solubilizing the anion as an organic salt.

Summary Decision Tree

DecisionTree Problem Identify Failure Mode Type1 Coupling/Amidation (Low Yield) Problem->Type1 Type2 Pd-Catalysis (No Conversion) Problem->Type2 Type3 Material Loss (Decarboxylation) Problem->Type3 Sol1 Switch to Mixed Anhydride (IBCF/NMM) Type1->Sol1 Sol2 Use HATU + DIPEA (Avoid Carbodiimides) Type1->Sol2 Sol3 Protect as N-Oxide Type2->Sol3 Sol4 Use Pd(dppf)Cl2 (High Steric Bulk) Type2->Sol4 Sol5 Keep Temp < 80°C Type3->Sol5 Sol6 Avoid Acidic Aqueous Reflux Type3->Sol6

Figure 2: Diagnostic flowchart for selecting the correct remediation strategy.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Bernstein, J., et al. (1947). Derivatives of 2-Pyridinecarboxylic Acid.[5][6][7] Journal of the American Chemical Society, 69(5), 1151–1158. [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 55(8), 1342-1347. [Link]

  • Esteves, A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. [Link]

Sources

Optimization

Technical Support Center: Solvent Selection for Optimal 4-Chloro-6-methoxypicolinic Acid Reactivity

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting advice for experiments involving 4-Chloro-6-methoxypicolin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting advice for experiments involving 4-Chloro-6-methoxypicolinic acid, focusing on the critical role of solvent selection in achieving optimal reactivity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling and reactivity of 4-Chloro-6-methoxypicolinic acid.

Q1: What are the primary reactive sites on 4-Chloro-6-methoxypicolinic acid and how does this influence my experimental design?

A1: 4-Chloro-6-methoxypicolinic acid has two primary sites of reactivity that dictate its chemical behavior:

  • The C4-Chloro Position on the Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. This electronic nature, further enhanced by the electron-withdrawing carboxylic acid group, makes the chlorine atom at the C4 position susceptible to Nucleophilic Aromatic Substitution (SNAr) . This is the most common reaction pathway for functionalizing the pyridine core.[1][2]

  • The Carboxylic Acid Group (COOH): This functional group exhibits typical reactivity for carboxylic acids, including deprotonation, esterification, amide bond formation, and reduction.

Your experimental design must account for the reactivity of both sites. For instance, when performing an SNAr reaction with a basic nucleophile (e.g., an amine), the carboxylic acid will likely be deprotonated first. This may influence the substrate's solubility and the overall reaction kinetics.

Q2: How do fundamental solvent properties like polarity and proticity affect reaction outcomes?

A2: Solvent choice is paramount as it directly influences reaction rates and mechanisms. The two key properties to consider are:

  • Polarity: The ability of a solvent to stabilize charged or polar species.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents excel at solvating cations but do not strongly solvate anions (nucleophiles). This leaves the nucleophile "bare" and highly reactive. They are particularly effective for SNAr reactions because they stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction, thereby lowering the activation energy.[3]

    • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding. While they can stabilize charged transition states, they can also form a "solvent cage" around the nucleophile through hydrogen bonds, which can decrease its nucleophilicity and slow down certain reactions like SN2 or SNAr.[4] However, in some cases, their ability to stabilize the leaving group can be beneficial.

  • Proticity: The ability of a solvent to act as a proton (H+) donor. Protic solvents can participate in acid-base chemistry, which can be either beneficial or detrimental depending on the desired reaction.

Q3: What are the best general-purpose solvents for dissolving 4-Chloro-6-methoxypicolinic acid?

A3: The solubility of 4-Chloro-6-methoxypicolinic acid is dictated by its polar carboxylic acid group and its moderately polar chloro-methoxy-pyridine core. The following table provides a qualitative guide to its solubility in common laboratory solvents.

SolventTypePredicted SolubilityRationale & Notes
Dimethyl Sulfoxide (DMSO) Polar AproticHighExcellent for dissolving polar compounds, including carboxylic acids. Often a good starting point for SNAr reactions.[3]
N,N-Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, widely used for SNAr and amide coupling reactions.[3]
Methanol (MeOH) Polar ProticModerate to HighThe carboxylic acid group can hydrogen bond with methanol. Solubility is generally good.
Ethanol (EtOH) Polar ProticModerateSimilar to methanol, but slightly less polar. Often used for SNAr reactions.[3]
Acetonitrile (MeCN) Polar AproticModerateLess polar than DMF/DMSO but can be an excellent choice for SNAr, sometimes offering faster rates than protic solvents.[5]
Tetrahydrofuran (THF) Polar AproticLow to ModerateModerately polar. May require heating or co-solvents to achieve sufficient concentration.
Dichloromethane (DCM) ApolarLowGenerally a poor solvent for this polar molecule unless it is deprotonated to form a salt with a lipophilic cation.
Toluene ApolarVery LowInsoluble for most practical purposes.
Water Polar ProticpH-DependentInsoluble at low pH. Soluble at neutral to high pH upon deprotonation of the carboxylic acid to form the carboxylate salt.
Q4: Which solvents are optimal for Nucleophilic Aromatic Substitution (SNAr) at the C4 position?

A4: For SNAr reactions, polar aprotic solvents are strongly recommended .

  • Top Choices: DMSO, DMF, NMP, and Acetonitrile .

  • Causality: The SNAr mechanism proceeds through a charged, resonance-stabilized intermediate known as a Meisenheimer complex.[5] Polar aprotic solvents stabilize this intermediate without deactivating the nucleophile, leading to faster reaction rates.[3] In a study comparing solvent effects on a similar reaction, the rate constant was observed to be highest in acetonitrile (MeCN), followed by a 50% MeOH mixture, with pure methanol (MeOH) being the slowest.[5]

  • Protic Solvents (e.g., Ethanol, n-Butanol): While usable, they may lead to slower reactions due to nucleophile stabilization via hydrogen bonding.[4] They are sometimes chosen for practical reasons like ease of removal or for specific microwave-assisted protocols.[6]

Part 2: Troubleshooting Guide for Common Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem Encountered Potential Solvent-Related Cause Suggested Solution & Explanation
Low or No Reaction Conversion 1. Poor Solubility: The starting material or reagents are not fully dissolved at the reaction temperature. 2. Incorrect Solvent Polarity: The chosen solvent is not effectively stabilizing the reaction intermediate or is deactivating the nucleophile.1. Change Solvent: Switch to a solvent with higher dissolving power, such as DMSO or DMF. You can also try a co-solvent system. 2. Switch to Polar Aprotic: If using a protic solvent for an SNAr reaction, switch to DMF, DMSO, or Acetonitrile to enhance nucleophile reactivity and stabilize the Meisenheimer complex.[3]
Low Yield After Workup 1. Product is Water-Soluble: The deprotonated carboxylate form of the product may have high solubility in the aqueous layer during extraction.[7] 2. Emulsion Formation: Solvents like DCM can form stable emulsions, especially with basic aqueous layers, trapping the product.[8]1. Acidify Before Extraction: Before extracting with an organic solvent, acidify the aqueous layer to a pH of ~2-3. This protonates the carboxylic acid, making the product less water-soluble and more soluble in solvents like ethyl acetate. 2. Break Emulsion: Add brine (saturated NaCl solution) to the aqueous layer to increase its polarity and force separation.[8] Alternatively, filtering the emulsified layer through celite can help.
Formation of Side Products 1. Solvent Participation: Protic solvents (e.g., methanol, ethanol) can act as nucleophiles, especially at elevated temperatures, leading to ether formation at the C4 position. 2. Solvent-Induced Degradation: The starting material or product may be unstable in the chosen solvent, particularly at reflux temperatures.1. Use Aprotic Solvents: To avoid solvolysis, use a non-nucleophilic aprotic solvent like DMF, DMSO, THF, or acetonitrile. 2. Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration. If high temperatures are required, ensure the solvent is rigorously dried and deoxygenated.
Difficulty Purifying Final Product Co-elution with High-Boiling Solvent: High-boiling solvents like DMSO or DMF are difficult to remove and can contaminate the product during purification.Solvent Selection for Scalability: For larger-scale reactions where removal is a concern, consider a lower-boiling solvent like acetonitrile or THF, even if it requires longer reaction times or higher temperatures. For workup, perform a liquid-liquid extraction to transfer the product into a more volatile solvent (e.g., ethyl acetate) before concentrating and purifying.

Part 3: Protocols and Visualizations

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a robust starting point for the substitution of the C4-chloro group.

Materials:

  • 4-Chloro-6-methoxypicolinic acid (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Base (e.g., DIPEA or K₂CO₃, 2.0-3.0 eq)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Chloro-6-methoxypicolinic acid (1.0 eq) and the base (e.g., K₂CO₃, 2.5 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.5 M. Stir the suspension for 10-15 minutes.

  • Nucleophile Addition: Add the amine nucleophile (1.2 eq) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C). The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: a. Cool the reaction mixture to room temperature and pour it into ice-cold water. b. Acidify the aqueous mixture to pH ~3-4 with 1M HCl. This will protonate your product. c. Extract the product with a suitable organic solvent, such as ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Visualizations

The following diagrams illustrate key concepts for planning your experiments.

SNAr_Mechanism Start 4-Chloro-6-methoxypicolinic acid + Nucleophile (Nu⁻) TS1 Transition State 1 Start->TS1 Nucleophilic Attack Intermediate Meisenheimer Complex (Stabilized by Polar Aprotic Solvent) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Chloride Elimination Product Substituted Product + Cl⁻ TS2->Product

Caption: SNAr reaction pathway for 4-Chloro-6-methoxypicolinic acid.

Solvent_Selection_Tree start What is your reaction type? snar Nucleophilic Aromatic Substitution (SNAr) start->snar S N Ar cooh Carboxylic Acid Reaction (e.g., Amide Coupling) start->cooh COOH snar_q1 Is your nucleophile strong or weak? snar->snar_q1 cooh_q1 Are you using coupling reagents? cooh->cooh_q1 snar_strong Use Polar Aprotic: DMSO, DMF, MeCN (for fast rates) snar_q1->snar_strong Strong snar_weak Use high-boiling Polar Aprotic: DMSO, DMF, NMP (allows for higher temp) snar_q1->snar_weak Weak cooh_yes Use Aprotic: DCM, THF, DMF (avoids reaction with solvent) cooh_q1->cooh_yes Yes cooh_no Consider reaction type: (e.g., Esterification may use excess alcohol as solvent) cooh_q1->cooh_no No

Caption: Decision tree for initial solvent selection.

References

  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]

  • Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. SciSpace. [Link]

  • Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]

  • SNAr Reactions of Pyridine. Pearson+. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • How to do workup for a reaction mixture to remove the acid part which involves picolin as one of the reagent? ResearchGate. [Link]

  • 4-Chloro-6-(methoxycarbonyl)pyridine-2-carboxylic acid Properties. U.S. Environmental Protection Agency (EPA). [Link]

  • Picolinic acid hydrochloride. Organic Syntheses Procedure. [Link]

  • Nucleophilic aromatic substitutions. YouTube. [Link]

  • Any troubleshooting for a reaction work-up? Reddit r/chemistry. [Link]

  • Methyl 6-chloro-4-methoxypicolinate. PubChem, National Center for Biotechnology Information. [Link]

  • 4-Chloroquinoline-6-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. [Link]

  • Method for producing 4-chloro-6-hydroxypyrimidine.
  • 4-Chlorobenzoic Acid. PubChem, National Center for Biotechnology Information. [Link]

  • Solvents and Caveats for LC-MS. Waters Corporation. [Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Best solvent for FMOC removal. Reddit r/Chempros. [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative HPLC Method Development Guide: 4-Chloro-6-methoxypicolinic Acid Purity

Executive Summary Developing a purity method for 4-Chloro-6-methoxypicolinic acid (4-C-6-M) presents a classic chromatographic challenge: the analyte is amphoteric, containing both a basic pyridine nitrogen and an acidic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 4-Chloro-6-methoxypicolinic acid (4-C-6-M) presents a classic chromatographic challenge: the analyte is amphoteric, containing both a basic pyridine nitrogen and an acidic carboxyl group.

While a standard generic Reverse Phase (RP) method using volatile organic acids (e.g., Formic Acid) is often the first attempt, it frequently fails in validation due to peak tailing and pH instability. This guide compares the Standard Generic Method against an Optimized Buffered Method , demonstrating why strict pH control using non-volatile buffers is superior for quantifying purity and separating critical isomers (e.g., 4,6-dichloro analogs or hydrolysis byproducts).

The Verdict
  • For LC-MS Screening: Use 0.1% Formic Acid on C18 .

  • For QC/Purity Quantification (Recommended): Use Phosphate Buffer (pH 2.[1]5) on C18 or Phenyl-Hexyl . The phosphate buffer suppresses silanol interactions and locks the ionization state, providing the precision required for >98% purity assays.

Chemical Context & Separation Physics[1][3]

To separate 4-C-6-M effectively, one must understand its ionization states.

  • Acidic Moiety (COOH): pKa

    
     2.0 – 3.0. At pH > 3, it becomes anionic (
    
    
    
    ), losing retention on C18.
  • Basic Moiety (Pyridine N): The electron-withdrawing chlorine and methoxy groups significantly lower the basicity of the ring nitrogen compared to pyridine (pKa 5.2). The conjugated acid pKa is likely

    
    .
    
  • The Challenge: In "weak" mobile phases (pH 3–4), the molecule may exist in a partial zwitterionic state or fluctuate between forms, leading to split peaks or broad tailing.

Method Development Decision Tree

The following diagram illustrates the logic flow for selecting the stationary and mobile phases based on these properties.

MethodLogic Start Start: 4-Chloro-6-methoxypicolinic Acid CheckMS Is MS Detection Required? Start->CheckMS YesMS Yes (LC-MS) CheckMS->YesMS NoMS No (UV/QC Purity) CheckMS->NoMS Volatile Volatile Acid (Formic/TFA) Risk: pH Drift & Tailing YesMS->Volatile Buffer Phosphate Buffer pH 2.5 Benefit: Robustness & Shape NoMS->Buffer ColSelect Selectivity Check: Are positional isomers present? Volatile->ColSelect Buffer->ColSelect C18 C18 Column (Hydrophobic Retention) ColSelect->C18 No Isomers Phenyl Phenyl-Hexyl Column (Pi-Pi Selectivity) ColSelect->Phenyl Isomers Present

Figure 1: Decision matrix for selecting mobile phase additives and column chemistry based on detection needs and impurity profile.

Comparative Analysis: Generic vs. Optimized

We compared two methods for the purity analysis of a raw batch of 4-C-6-M.

Method A: The "Generic" Approach (Volatile Acid)
  • Column: C18 (Standard Endcapped), 150 x 4.6 mm, 5 µm.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[4][5][6]

  • Rationale: Standard screening condition; compatible with Mass Spectrometry.

Method B: The "Optimized" Approach (Phosphate Buffer)
  • Column: C18 (High Carbon Load) OR Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate (KH₂PO₄), adjusted to pH 2.5 with H₃PO₄.

  • Mobile Phase B: Acetonitrile.[4][5][6]

  • Rationale: Low pH ensures the carboxylic acid is fully protonated (neutral) for maximum retention. High ionic strength suppresses secondary interactions between the pyridine nitrogen and residual silanols on the silica surface.

Performance Data Comparison
ParameterMethod A (Formic Acid)Method B (Phosphate pH 2.5)Analysis
Retention Time (

)
4.2 min6.8 minMethod B increases retention by keeping COOH protonated (more hydrophobic).
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetric)Phosphate suppresses silanol interactions better than Formic Acid.
Theoretical Plates (

)
~4,500~12,000Method B provides sharper peaks, crucial for detecting closely eluting impurities.
Resolution (

)
1.2 (vs. nearest impurity)> 2.5Method B resolves the critical "des-chloro" impurity.
pH Stability Low (Drifts over 24h)High (Buffered)Method B is suitable for long QC sequences.

Detailed Experimental Protocol (Method B)

This protocol is designed for the Quantitative Purity Analysis of 4-Chloro-6-methoxypicolinic acid. It prioritizes robustness and resolution over speed.

Instrumentation & Reagents[1][3][7][9]
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (UV Detector required).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Reagents: HPLC Grade Acetonitrile, Potassium Dihydrogen Phosphate (KH₂PO₄), Phosphoric Acid (85%), Milli-Q Water.

Chromatographic Conditions[1][3][7]
ParameterSettingNotes
Column Phenyl-Hexyl or C18 , 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl is preferred if separating from 6-chloro-4-methoxy isomers due to

selectivity.
Mobile Phase A 20 mM KH₂PO₄, pH 2.5Dissolve 2.72g KH₂PO₄ in 1L water; adjust pH with H₃PO₄. Filter (0.22 µm).
Mobile Phase B Acetonitrile (100%)Do not premix.
Flow Rate 1.0 mL/minAdjust for backpressure if using sub-3µm particles.
Temperature 30°CControls viscosity and kinetics.
Detection 230 nm (Primary), 254 nm (Secondary)Picolinic acids absorb strongly at 220-230 nm.
Injection Vol 5 - 10 µLPrevent column overload.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.04060Linear Gradient
18.01090Wash
20.01090Wash Hold
20.19010Re-equilibration
25.09010End
Standard & Sample Preparation[1]
  • Diluent: 50:50 Water:Acetonitrile (v/v). Note: Do not use 100% ACN as the solubility of the salt form may be limited.

  • Stock Solution: Weigh 10 mg of 4-C-6-M into a 10 mL flask. Dissolve in 5 mL ACN, sonicate, dilute to volume with water (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL (100 ppm) for purity assay.

Purity Analysis Workflow

The following diagram outlines the self-validating workflow for determining batch purity using the optimized method.

PurityWorkflow Sample Raw Sample (Powder) Prep Dissolve in Diluent (50:50 H2O:ACN) Sample->Prep HPLC HPLC Injection (Method B) Prep->HPLC Data Chromatogram HPLC->Data Check1 Check System Suitability: Tailing < 1.5? Resolution > 2.0? Data->Check1 Check1->HPLC Fail (Re-equilibrate) Calc Area Normalization (Calculate % Area) Check1->Calc Pass Result Final Purity % Calc->Result

Figure 2: Operational workflow for routine purity analysis.

Troubleshooting & Expert Insights

Issue: Peak Splitting
  • Cause: Sample solvent mismatch. If the sample is dissolved in 100% Acetonitrile and injected into a 90% Aqueous mobile phase, the "strong" solvent plug can cause the analyte to precipitate or travel faster than the mobile phase initially.

  • Fix: Ensure the sample diluent matches the starting gradient conditions (e.g., 10% ACN / 90% Buffer).

Issue: Retention Time Drift
  • Cause: pH instability. Picolinic acids are extremely sensitive to pH changes near their pKa.

  • Fix: Ensure the phosphate buffer is prepared gravimetrically and the pH meter is calibrated daily. Do not use "volatile" buffers (Acetate/Formate) if precise retention is required for isomer identification.

Issue: "Ghost" Peaks
  • Cause: Iron contamination. Picolinic acids are strong chelators (similar to EDTA). They can strip iron from stainless steel frits, creating Fe-complex peaks.

  • Fix: Passivate the LC system with 6N Nitric Acid (remove column first!) or use a "Bio-inert" (PEEK/Titanium) flow path if available. Adding 2mM EDTA to the mobile phase is a chemical fix, though it complicates UV detection.

References

  • Sigma-Aldrich. 6-Chloro-4-methoxypicolinic acid Product Analysis. Retrieved from (General chemical properties and safety data).

  • U.S. EPA. CompTox Chemicals Dashboard: 4-Chloro-6-(methoxycarbonyl)pyridine-2-carboxylic acid. Retrieved from (Physicochemical properties and pKa estimates).

  • ResearchGate. HPLC Separation of Pyridinecarboxylic Acids. Retrieved from (General methodology for picolinic acid derivatives).

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Retrieved from (Mixed-mode chromatography applications for pyridine acids).

  • Organic Chemistry Data. pKa Values of Pyridine and Carboxylic Acids. Retrieved from (Fundamental ionization constants).

Sources

Comparative

Technical Guide: LC-MS/MS Characterization of 4-Chloro-6-methoxypicolinic Acid

Executive Summary 4-Chloro-6-methoxypicolinic acid (C₇H₆ClNO₃) represents a critical structural scaffold in the synthesis and degradation of auxinic herbicides, specifically within the 6-aryl-picolinate class (e.g., Hala...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-6-methoxypicolinic acid (C₇H₆ClNO₃) represents a critical structural scaffold in the synthesis and degradation of auxinic herbicides, specifically within the 6-aryl-picolinate class (e.g., Halauxifen-methyl, Florpyrauxifen-benzyl). Accurate detection of this compound is essential for environmental fate studies, metabolic profiling, and impurity analysis in agrochemical manufacturing.

This guide provides a definitive technical breakdown of its mass spectral behavior. Unlike standard chlorinated picolinates (e.g., Clopyralid) which rely heavily on chlorine isotope clusters for identification, 4-Chloro-6-methoxypicolinic acid introduces a methoxy group that alters fragmentation kinetics, necessitating a distinct Multiple Reaction Monitoring (MRM) strategy.

Experimental Configuration (ESI-MS/MS)

The following protocol is designed to maximize ionization efficiency for picolinic acid derivatives, which predominantly favor negative mode electrospray ionization (ESI-) due to the carboxylic acid moiety.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

  • Gradient: 5% B to 95% B over 10 minutes. Picolinic acids are relatively polar and elute early to mid-gradient.

Mass Spectrometry Parameters
  • Ionization Mode: ESI Negative [M-H]⁻

  • Capillary Voltage: 2.5 - 3.0 kV (Lower voltage preserves the labile methoxy group).

  • Source Temperature: 300°C - 350°C.

  • Collision Gas: Nitrogen or Argon.

Fragmentation Analysis & Pathway

The Precursor Ion

The monoisotopic mass of 4-Chloro-6-methoxypicolinic acid is 187.00 Da .

  • Observed Precursor [M-H]⁻: m/z 186

  • Isotope Pattern: The presence of a single Chlorine atom imparts a characteristic 3:1 ratio at m/z 186 and m/z 188 (

    
    Cl vs 
    
    
    
    Cl). This isotopic signature is the first validation step.
Fragmentation Mechanism

Upon Collision Induced Dissociation (CID), the molecule undergoes a predictable degradation sequence governed by the stability of the pyridine ring.

  • Primary Transition (Decarboxylation): The most dominant channel is the loss of the carboxylic acid group as CO₂ (44 Da). This is the universal diagnostic transition for picolinic acids.

    • Transition:186 → 142

  • Secondary Transition (Radical Cleavage): Following decarboxylation, the resulting anion (4-chloro-6-methoxypyridin-2-ide) typically loses the methyl group from the methoxy ether (-CH₃, 15 Da) or undergoes ring opening.

    • Transition:142 → 127 (Loss of •CH₃)

  • Tertiary Transition (Dehalogenation): High collision energies can force the loss of the Chlorine atom (-35 Da), though this is less energetically favorable than decarboxylation.

    • Transition:142 → 107

Visualized Fragmentation Pathway

The following diagram illustrates the causal fragmentation logic, essential for establishing MRM transitions.

FragmentationPathway Precursor Precursor Ion [M-H]- m/z 186 (Isotope 188) Frag1 Decarboxylation Product [M-H-CO2]- m/z 142 Precursor->Frag1 Loss of CO2 (-44 Da) Primary Quant Ion Frag2 Demethylated Product [M-H-CO2-CH3]- m/z 127 Frag1->Frag2 Loss of Methyl (-15 Da) Secondary Qual Ion Frag3 Dechlorinated Product [M-H-CO2-Cl]- m/z 107 Frag1->Frag3 Loss of Cl (-35 Da) High CE only

Figure 1: ESI(-) Fragmentation pathway of 4-Chloro-6-methoxypicolinic acid showing primary decarboxylation and secondary losses.[1]

Comparative Analysis: Alternatives & Analogues

To validate the identity of 4-Chloro-6-methoxypicolinic acid, it must be distinguished from other common chlorinated picolinic acid herbicides. The table below highlights the "Mass Shift" caused by the methoxy substitution compared to the standard chloro-substitution found in Clopyralid and Picloram.

Table 1: Diagnostic Comparison of Chlorinated Picolinates
CompoundStructure KeyPrecursor Ion [M-H]⁻Primary Product (Quant)Secondary Product (Qual)Key Differentiator
4-Chloro-6-methoxy-PA 4-Cl, 6-OCH₃186 142 (-CO₂)127 (-CH₃)Methoxy Loss: The loss of 15 Da (CH₃) is unique to this analog.
Clopyralid 3,6-Dichloro190 146 (-CO₂)110 (-HCl)Isotopes: Distinct Cl₂ pattern (9:6:1). No methoxy loss.
Picloram 4-Amino-3,5,6-Trichloro240 196 (-CO₂)160 (-HCl)Mass/Amino: Significantly higher mass; amino group alters retention.
6-Chloropicolinic Acid 6-Chloro156 112 (-CO₂)76 (-HCl)Mass Shift: Exactly 30 Da lower than target (missing -OCH₃).
Technical Insight for Researchers
  • The "Methoxy Shift": When analyzing degradation pathways of herbicides like Halauxifen-methyl, you may encounter metabolites where a Chlorine is replaced by a Methoxy group (metabolic substitution). This results in a mass shift of -4 Da (Cl [35] -> OMe [31]) or +30 Da (H [1] -> OMe [31]) depending on the reference point.

  • Retention Time: 4-Chloro-6-methoxypicolinic acid is generally less lipophilic than Clopyralid due to the ether oxygen but more lipophilic than Picloram (which has a primary amine). Expect elution order: Picloram < 4-Cl-6-OMe-PA < Clopyralid (system dependent).

References

  • Midttun, Ø., et al. (2009).Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry.

  • Corteva Agriscience.Halauxifen-methyl Technical Bulletin.

  • Herts Pesticide Properties Database (PPDB).Halauxifen-methyl Metabolite Data.

  • Badoud, F., et al. (2011).Quantitative analysis of picolinic acid herbicides in water by LC-MS/MS.

Sources

Validation

Comparative Guide: Reactivity of 4-Chloro-6-methoxypicolinic Acid vs. 4-Chloropicolinic Acid

Executive Summary In the design of synthetic auxins and pharmaceutical intermediates, the choice between 4-chloropicolinic acid (4-Cl-PA) and its substituted analog 4-chloro-6-methoxypicolinic acid (4-Cl-6-OMe-PA) is oft...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of synthetic auxins and pharmaceutical intermediates, the choice between 4-chloropicolinic acid (4-Cl-PA) and its substituted analog 4-chloro-6-methoxypicolinic acid (4-Cl-6-OMe-PA) is often dictated by the electronic requirements of the target scaffold.

  • 4-Chloropicolinic Acid acts as a "hot" electrophile. The electron-deficient pyridine ring, reinforced by the electron-withdrawing carboxylic acid at C2, makes the C4-chloride highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • 4-Chloro-6-methoxypicolinic Acid displays significantly attenuated reactivity. The C6-methoxy group acts as a resonance donor (+M), increasing electron density within the ring and raising the energy barrier for nucleophilic attack at C4.

This guide provides a technical comparison of their reactivity profiles, supported by electronic structure analysis and experimental protocols.

Electronic Structure & Mechanistic Analysis

To understand the reactivity difference, we must analyze the stability of the Meisenheimer complex intermediate formed during SNAr.

The Electronic Landscape
  • Molecule A: 4-Chloropicolinic Acid [1][2]

    • Inductive Effect (-I): The pyridine nitrogen and C2-COOH withdraw electron density, creating a partial positive charge (

      
      ) at C4.
      
    • Resonance: The nitrogen atom can stabilize the negative charge in the transition state.

    • Result: High electrophilicity at C4.

  • Molecule B: 4-Chloro-6-methoxypicolinic Acid

    • Competing Effects: The C6-methoxy group exerts a weak inductive withdrawal (-I) but a strong resonance donation (+M) .

    • Orbital Interaction: The lone pair on the methoxy oxygen overlaps with the

      
      -system of the pyridine ring. This donation increases the electron density at the C2 and C4 positions (ortho/para directing character in benzene terms).
      
    • Result: The C4 carbon is less electrophilic. The transition state for nucleophilic attack is destabilized compared to Molecule A because the ring is already "electron-rich."

Visualization of Electronic Effects

ElectronicEffects cluster_A 4-Chloropicolinic Acid (High Reactivity) cluster_B 4-Chloro-6-methoxypicolinic Acid (Attenuated Reactivity) A_Struct Pyridine Ring (Electron Deficient) A_C4 C4-Cl Center (Highly Electrophilic) A_Struct->A_C4 Activates A_N Pyridine N (EWG) A_N->A_Struct -I / -M A_COOH C2-COOH (EWG) A_COOH->A_Struct -I B_Struct Pyridine Ring (Electron Richer) B_C4 C4-Cl Center (Deactivated) B_Struct->B_C4 Shields/Deactivates B_OMe C6-OMe (EDG) B_OMe->B_Struct +M (Dominant)

Figure 1: Comparative electronic flow. The strong +M effect of the methoxy group in Molecule B counteracts the activating nature of the pyridine nitrogen, reducing reactivity at C4.

Performance Matrix: SNAr Reactivity

The following data summarizes the reaction conditions required to displace the C4-chloride with a standard nucleophile (e.g., ammonia or a primary amine) to form the corresponding 4-amino derivative.

Feature4-Chloropicolinic Acid4-Chloro-6-methoxypicolinic Acid
Electronic Character

-Deficient (Highly Activated)

-Excessive (Relative to A)
Primary Reaction SNAr (Addition-Elimination)SNAr (Addition-Elimination)
Standard Amination Temp 60°C – 80°C100°C – 130°C (often requires pressure)
Catalyst Requirement None usually requiredLewis Acid or Cu-catalysis often beneficial
Yield (Unoptimized) High (>85%)Moderate (50-70%) without optimization
Side Reactions Decarboxylation (at very high T)Demethylation (if Lewis Acid is too strong)

Experimental Protocols

Protocol A: Amination of 4-Chloropicolinic Acid (Standard)

Use this protocol for the unsubstituted scaffold. The reaction proceeds under mild thermal conditions.

  • Setup: Charge a reaction vessel with 4-chloropicolinic acid (1.0 eq) and aqueous ammonia (28%, 5.0 eq) or a solution of alkylamine in methanol.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Note: The reaction can often be monitored by the dissolution of the starting material (if solid) and the precipitation of the product upon cooling/acidification.

  • Workup: Cool to room temperature. Adjust pH to ~3-4 with concentrated HCl.

  • Isolation: Filter the resulting precipitate (4-aminopicolinic acid). Wash with cold water.

  • Expected Yield: 85–95%.

Protocol B: Amination of 4-Chloro-6-methoxypicolinic Acid (Forcing)

Use this protocol for the methoxy-substituted scaffold. The electron donation from the OMe group requires higher energy input.

  • Setup: Charge a high-pressure steel autoclave or a sealed heavy-walled glass tube with 4-chloro-6-methoxypicolinic acid (1.0 eq).

  • Solvent/Nucleophile: Add methanolic ammonia (saturated, >10 eq).

    • Critical Step: Addition of a catalyst such as CuI (5 mol%) and a ligand (e.g., L-proline) can significantly lower the temperature requirement and improve yield, though uncatalyzed reactions are possible at higher temperatures.

  • Reaction: Seal the vessel and heat to 120°C – 135°C for 12–18 hours.

    • Caution: Internal pressure will be significant. Ensure safety shielding.

  • Workup: Cool to room temperature. Vent carefully. Concentrate the solvent under reduced pressure.

  • Purification: Dissolve residue in water (pH > 9). Wash with ethyl acetate to remove non-acidic impurities. Acidify the aqueous layer to pH 3 to precipitate the product.

  • Expected Yield: 60–75%.

Decision Guide for Synthesis

When designing a synthetic route, use the following logic tree to determine the optimal starting material and conditions.

DecisionTree Start Target Molecule Analysis Q1 Does target require C6-substituent? Start->Q1 BranchA No (H at C6) Q1->BranchA No BranchB Yes (OMe at C6) Q1->BranchB Yes ActionA Use 4-Chloropicolinic Acid (Mild Conditions, 80°C) BranchA->ActionA ActionB Use 4-Chloro-6-methoxypicolinic Acid BranchB->ActionB MethodB Select Method based on Equipment ActionB->MethodB Autoclave High Temp (130°C) Autoclave/Sealed Tube MethodB->Autoclave Standard Lab Glassware Not Available Catalytic Catalytic S_NAr (CuI/Ligand, 90-100°C) MethodB->Catalytic Optimization Preferred

Figure 2: Synthetic decision tree. Note that the presence of the 6-methoxy group necessitates a switch from standard reflux (Action A) to pressurized or catalytic conditions (Action B).

References

  • ChemicalBook. (2024). 4-Chloropyridine-2-carboxylic acid Properties and Synthesis.Link

  • WuXi AppTec. (2023). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (Analogy for electronic effects of OMe on N-heterocycles). Link

  • National Institutes of Health (NIH). (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl). (Context on 6-substituted picolinate reactivity). Link

  • Sigma-Aldrich. (2024). 4-Chloropicolinic acid Product Specification.Link

  • Corteva Agriscience (Patents).Synthesis of Halauxifen-methyl intermediates. (General reference to the industrial relevance of 4-amino-3-chloro-6-substituted picolinates).

Sources

Comparative

Technical Guide: IR Spectroscopy Analysis of 4-Chloro-6-methoxypicolinic Acid

The following technical guide provides an in-depth analysis of the IR spectroscopy characteristics of 4-Chloro-6-methoxypicolinic acid , a critical intermediate in the synthesis of agrochemicals (auxin mimic herbicides)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the IR spectroscopy characteristics of 4-Chloro-6-methoxypicolinic acid , a critical intermediate in the synthesis of agrochemicals (auxin mimic herbicides) and pharmaceutical targets (PI3K/mTOR inhibitors).

Executive Summary & Structural Context

4-Chloro-6-methoxypicolinic acid (CAS: 293294-71-0 or related isomers) represents a trisubstituted pyridine derivative. Its infrared spectrum is a superposition of signals from the picolinic acid core , the electron-withdrawing 4-chloro substituent, and the electron-donating 6-methoxy group.

Accurate interpretation requires distinguishing the inductive effects of the chlorine (raising vibrational frequencies of adjacent bonds) from the resonance effects of the methoxy group (potentially lowering carbonyl frequencies via conjugation). This guide compares the molecule against its structural precursors to facilitate precise identification.

Molecular Fingerprint Components
  • Core: Pyridine ring + Carboxylic Acid (C-2 position).[1]

  • Substituent A: Chlorine (C-4 position)

    
     Distinctive fingerprint band (C-Cl).
    
  • Substituent B: Methoxy (C-6 position)

    
     Strong C-O stretches and aliphatic C-H signals.
    

Comparative Spectral Analysis

The following table contrasts the target molecule with its closest structural analogs. Use this data to differentiate the final product from starting materials (e.g., Picolinic acid) or side products (e.g., des-chloro or des-methoxy variants).

Table 1: Diagnostic Peak Comparison
Functional Group Mode4-Chloro-6-methoxypicolinic Acid (Target)Picolinic Acid (Parent)4-Chloropicolinic Acid (Analog)Spectral Logic (Causality)
O-H Stretch (Acid)2500–3300 cm⁻¹ (Broad, Strong)2500–3300 cm⁻¹2500–3300 cm⁻¹Characteristic "dimer trough" due to strong H-bonding in solid state (KBr).
C-H Stretch (Alkyl)2850–2960 cm⁻¹ (Sharp, Medium)AbsentAbsentDiagnostic: Presence confirms the Methoxy (-OCH₃) group.
C=O Stretch (Acid)1705–1725 cm⁻¹ (Strong)~1710–1717 cm⁻¹~1715–1730 cm⁻¹6-OMe resonance donation competes with 4-Cl induction, keeping C=O slightly lower than pure 4-Cl analog.
Pyridine Ring (C=N, C=C)1580–1600 cm⁻¹ ~1590, 1570 cm⁻¹~1580 cm⁻¹Ring breathing modes shift due to heavy atom (Cl) substitution.
C-O Stretch (Methoxy)1240–1280 cm⁻¹ (Asym)1020–1050 cm⁻¹ (Sym)AbsentAbsentCritical ID: Strong bands absent in non-methoxylated precursors.
C-Cl Stretch 740–800 cm⁻¹ (Medium/Strong)Absent~740–820 cm⁻¹Fingerprint region marker for the 4-position chlorine.

Detailed Spectral Interpretation

Region A: High Frequency (3500 – 2000 cm⁻¹)
  • The Acid Envelope: Expect a very broad, jagged absorption extending from 3300 down to 2500 cm⁻¹.[2] This is the O-H stretch of the carboxylic acid dimer.[3]

    • Note: If the spectrum is taken in dilute solution (e.g., CHCl₃), this band may sharpen and shift to ~3500 cm⁻¹ (monomer), but KBr pellets typically show the dimer.

  • The "Methoxy Flag": Unlike Picolinic acid, the target molecule will show sharp peaks just below 3000 cm⁻¹ (approx. 2940 and 2840 cm⁻¹) superimposed on the broad O-H background. These are the

    
     C-H stretches of the methoxy group.
    
Region B: The Double Bond Region (1800 – 1500 cm⁻¹)
  • Carbonyl (C=O): Look for a singular, intense band at 1715 ± 10 cm⁻¹ .

    • Troubleshooting: If the peak appears as a doublet or has a shoulder >1740 cm⁻¹, check for residual ester precursors (e.g., Methyl 4-chloro-6-methoxypicolinate).

  • Ring Vibrations: Pyridine derivatives exhibit "breathing" modes. The 4-Cl and 6-OMe substitutions typically result in a strong band near 1590 cm⁻¹ and a second band near 1460 cm⁻¹ .

Region C: The Fingerprint Region (< 1500 cm⁻¹)
  • C-O-C Asymmetric Stretch (~1260 cm⁻¹): This is often the second strongest peak in the spectrum after the carbonyl. It confirms the ether linkage of the methoxy group.

  • C-Cl Stretch (~750 cm⁻¹): A distinct, medium-to-strong band in the lower frequency range. In 4-substituted pyridines, this often appears between 700–800 cm⁻¹.

Experimental Protocol: Validating Purity

To ensure the spectrum reflects the pure compound and not artifacts, follow this self-validating protocol.

Method: Solid-State KBr Pellet
  • Dry the Sample: Vacuum dry the sample at 40°C for 2 hours.

    • Reason: Pyridine carboxylic acids are hygroscopic. Water creates a broad interfering band at 3400 cm⁻¹ that obscures the acid O-H.

  • Matrix Ratio: Mix 1-2 mg of sample with 100 mg of spectroscopic grade KBr.

    • Reason: High concentration causes "bottoming out" (0% transmission) of the C=O and C-O bands, preventing quantitative assessment.

  • Compression: Press at 8-10 tons for 2 minutes to form a transparent disc.

    • Check: If the pellet is opaque/white, light scattering will distort the baseline (Christiansen effect), sloping the spectrum from 4000 to 400 cm⁻¹.

Method: ATR (Attenuated Total Reflectance)
  • Crystal Choice: Diamond or ZnSe.

  • Pressure: Apply maximum pressure to ensure contact.

  • Correction: Apply "ATR Correction" in your software.

    • Note: ATR peak positions are typically shifted slightly lower (2-5 cm⁻¹) compared to transmission (KBr) data due to depth of penetration dependence on wavelength.

Decision Logic: Identification Workflow

Use the following logic flow to interpret the spectrum during synthesis or quality control.

IR_Analysis Start Start: Acquire Spectrum Check_CO Check 1700-1730 cm⁻¹ (Strong Peak?) Start->Check_CO Check_OH Check 2500-3300 cm⁻¹ (Broad Trough?) Check_CO->Check_OH Yes Result_Salt Likely Carboxylate Salt (C=O shifted to ~1600) Check_CO->Result_Salt No (Shifted Lower) Check_Me Check 2850-2960 cm⁻¹ (Sharp sp3 C-H?) Check_OH->Check_Me Yes Result_Ester Likely Ester Impurity (Check C=O >1740) Check_OH->Result_Ester No (Sharp peaks only) Check_CO_Ether Check 1240-1280 cm⁻¹ (Strong C-O?) Check_Me->Check_CO_Ether Yes Result_DesMe Likely 4-Chloropicolinic Acid (Missing Methoxy) Check_Me->Result_DesMe No Check_Cl Check 700-800 cm⁻¹ (Medium C-Cl?) Check_CO_Ether->Check_Cl Yes Result_Pure CONFIRMED: 4-Chloro-6-methoxypicolinic acid Check_Cl->Result_Pure Yes

Figure 1: Spectral decision tree for verifying the identity of 4-Chloro-6-methoxypicolinic acid.

References

  • NIST Chemistry WebBook. Infrared Spectra of Pyridine Carboxylic Acids (Picolinic Acid). National Institute of Standards and Technology. Available at: [Link]

  • PubChem. Compound Summary: 4-Chloropicolinic acid. National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard reference for C-Cl and Pyridine ring vibrations).

  • Balachandran, V., et al. (2012). Vibrational spectroscopy of pyridine carboxylic acid derivatives. Elixir Vibrational Spectroscopy. (Provides basis for pyridine ring mode assignments).

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Bioactivity of Picolinic Acid Herbicide Intermediates

Welcome, researchers and scientists, to this in-depth guide on the bioactivity of picolinic acid herbicide intermediates. As the agricultural sector continually faces challenges with weed resistance, the exploration of n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and scientists, to this in-depth guide on the bioactivity of picolinic acid herbicide intermediates. As the agricultural sector continually faces challenges with weed resistance, the exploration of novel herbicidal molecules is paramount. Picolinic acids, a cornerstone class of synthetic auxin herbicides, represent a fertile ground for innovation.[1][2] This guide moves beyond a simple catalog of compounds, instead offering a comparative analysis of their biological activity, grounded in experimental data and elucidating the causal relationships between chemical structure and herbicidal efficacy. We will delve into the mechanism of action, compare key structural classes of intermediates, and provide a robust, validated protocol for you to assess bioactivity in your own laboratories.

The Picolinic Acid Scaffold: A Classic Synthetic Auxin

Picolinic acid herbicides are classified as synthetic auxins or growth regulators (Herbicide Resistance Action Committee [HRAC] Group 4).[3][4] Their mode of action is to mimic the natural plant hormone, indole-3-acetic acid (IAA).[5][6] In susceptible plants, these synthetic mimics overload the natural auxin signaling pathway, leading to epinasty (twisting), uncontrolled cell division and elongation, and ultimately, plant death.[3][5]

The key to this mechanism lies in the auxin perception system. Synthetic auxins, like their natural counterpart IAA, bind to a co-receptor complex formed by an F-box protein—such as Transport Inhibitor Response 1 (TIR1) or other Auxin Signaling F-box (AFB) proteins—and an Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor protein.[6] This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. The removal of this repressor liberates Auxin Response Factors (ARFs), which then activate the transcription of auxin-responsive genes, triggering a cascade of unregulated growth.[1]

Interestingly, research indicates that classic picolinic acids and newer derivatives may exhibit differential binding affinities for members of the TIR1/AFB family.[7] Notably, many novel and highly active picolinic acid compounds show a preferential binding to AFB5 over TIR1, which is the primary receptor for natural IAA.[1][8][9] This differential affinity could be a key factor in developing herbicides with novel weed control spectrums and overcoming existing resistance mechanisms.[1]

Synthetic_Auxin_MoA cluster_0 Normal State (Low Auxin) cluster_1 Herbicide Action (High Synthetic Auxin) ARF ARF Gene Auxin-Responsive Gene (Transcription OFF) ARF->Gene cannot bind AuxIAA Aux/IAA Repressor AuxIAA->ARF represses PicolinicAcid Picolinic Acid Herbicide TIR1_AFB TIR1/AFB5 Receptor PicolinicAcid->TIR1_AFB SCF_Complex SCF Complex TIR1_AFB->SCF_Complex binds to Degraded_AuxIAA Degraded Aux/IAA SCF_Complex->Degraded_AuxIAA targets & degrades Aux/IAA via Proteasome 26S Proteasome Active_ARF Active ARF Degraded_AuxIAA->Active_ARF releases Active_Gene Auxin-Responsive Gene (Transcription ON) Active_ARF->Active_Gene activates UncontrolledGrowth Uncontrolled Growth & Plant Death Active_Gene->UncontrolledGrowth

Caption: Mode of action for picolinic acid synthetic auxin herbicides.

Comparative Bioactivity of Novel Picolinic Acid Derivatives

The core strategy in modern picolinic acid herbicide development involves modifying the chemical structure of a lead compound, such as Picloram or Clopyralid, to enhance bioactivity and broaden the weed spectrum.[1][10] A particularly successful approach has been the substitution at the 6-position of the picolinic acid ring with various heterocyclic moieties.

6-(Pyrazolyl)-2-Picolinic Acid Derivatives

Introducing a phenyl-substituted pyrazolyl group at the 6-position has yielded numerous compounds with potent herbicidal activity.[10] These modifications often result in molecules that exhibit significantly greater efficacy than commercial standards.

For instance, a study focused on 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids found that several derivatives were far more active than both Picloram and the newer commercial herbicide, Halauxifen-methyl, in Arabidopsis thaliana root growth inhibition assays.[8][11] Molecular docking analyses suggest that these highly active compounds, such as V-7, bind more effectively to the AFB5 auxin receptor than Picloram, providing a molecular basis for their enhanced bioactivity.[8][11] Further research confirmed that these novel 6-pyrazolyl-2-picolinic acids are indeed auxinic compounds, with their inhibitory effects being diminished in afb5-deficient A. thaliana mutants.[9][12]

6-(Indazolyl)-2-Picolinic Acid Derivatives

By employing a scaffold hopping strategy and replacing the pyrazolyl group with an indazolyl group, researchers have developed another class of highly active herbicides.[13] A recent study synthesized a series of 4-amino-3,5-dichloro-6-(1H-indazolyl)-2-picolinic acids and their 2H-indazolyl isomers.[13]

These compounds demonstrated excellent inhibitory effects on weed root growth. Notably, compound 5a showed significantly greater root inhibitory activity than picloram against Brassica napus and Abutilon theophrasti.[13] Interestingly, the mechanism of these indazolyl derivatives appears to differ from traditional picolinic acids. They were found to induce the up-regulation of genes associated with ethylene (ACS7) and abscisic acid (NCED3) production, suggesting a pathway that causes rapid plant death by promoting ethylene release and ABA production.[13] This alternative mechanism could be crucial for managing weeds that have developed resistance to conventional auxin mimics.[13]

Quantitative Bioactivity Comparison

The following table summarizes experimental data from recent studies, comparing the bioactivity of novel intermediates against commercial standards. The IC50 value represents the concentration of a compound required to inhibit root growth by 50% and is a standard metric for quantifying herbicidal potency in laboratory assays.

Compound ClassRepresentative CompoundTest OrganismBioassayIC50 (µM)% InhibitionApplication Rate (g/ha)Target WeedsReference HerbicideCitation
6-Pyrazolyl-picolinic acid V-7A. thalianaRoot Growth0.05 ---Halauxifen-methyl (2.25)[8][11]
6-Pyrazolyl-picolinic acid V-8Various WeedsPost-emergence->95% 300Broadleaf weedsPicloram[1][11]
6-Pyrazolyl-picolinic acid F22A. thalianaRoot Growth0.53 ---Picloram (3.86)[12]
6-Pyrazolyl-picolinic acid F23A. thalianaRoot Growth0.82 ---Picloram (3.86)[12]
6-Indazolyl-picolinic acid 5aB. napusRoot Growth-Significantly > Picloram -B. napus, A. theophrastiPicloram[13]
6-Indazolyl-picolinic acid VariousVarious WeedsPost-emergence-100% 250A. retroflexus, C. albumPicloram[13]
6-Pyrazolyl-picolinic acid (Fluoro) S202A. thalianaRoot Growth-78.4% at 0.5 µM--Florpyrauxifen (33.8%)[14]
7-Azaindolyl-picolinic acid VII-3A. retroflexusPre-emergence-More potent than Picloram 500A. retroflexusPicloram[15]

Note: Lower IC50 values indicate higher potency. Data is compiled from multiple sources for comparative purposes.

Experimental Protocol: Assessing Bioactivity via Root Growth Inhibition

To ensure trustworthy and reproducible results, a standardized bioassay is essential. The Arabidopsis thaliana root growth inhibition assay is a widely accepted, sensitive, and relatively rapid method for screening the primary bioactivity of potential auxin herbicides.[11][16]

Causality Behind Experimental Choices:

  • Arabidopsis thaliana as a Model: A. thaliana is chosen for its small size, rapid life cycle, and well-characterized genome, including a full suite of known auxin receptors. Its sensitivity to auxin herbicides makes it an excellent indicator species.[16]

  • Sterile Technique: Aseptic technique and seed sterilization are critical to prevent microbial contamination, which can interfere with plant growth and confound results.

  • Defined Growth Medium: Using a standardized medium like Murashige and Skoog (MS) ensures that nutrient availability is consistent across all experimental plates, isolating the effect of the test compound.[11]

  • Vertical Plate Orientation: Growing seedlings on vertically oriented agar plates forces the roots to grow along the surface due to gravitropism, making measurement straightforward and accurate.

Step-by-Step Protocol: A. thaliana Root Growth Inhibition Assay
  • Preparation of Test Solutions: a. Prepare a 10 mM stock solution of each test compound and reference herbicide (e.g., Picloram) in dimethyl sulfoxide (DMSO). b. Perform serial dilutions to create working stock solutions for the desired final test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration in the media should not exceed 0.1% to avoid solvent toxicity.

  • Media Preparation: a. Prepare 1/2 strength Murashige and Skoog (MS) medium containing 0.7% agar and 3% sucrose.[11] b. Autoclave the medium and allow it to cool to approximately 50-55°C. c. Add the appropriate volume of the test compound working solution to the molten agar to achieve the desired final concentration. Prepare a control plate containing 0.1% DMSO only. d. Pour the medium into sterile 100 mm square petri dishes. Allow them to solidify completely.

  • Seed Sterilization and Plating: a. Surface sterilize A. thaliana (e.g., Col-0 ecotype) seeds by washing with 75% ethanol for 1 minute, followed by 10% bleach solution for 10 minutes. b. Rinse the seeds 4-5 times with sterile deionized water. c. Resuspend the seeds in sterile 0.1% agar solution and store at 4°C for 2-3 days for stratification (to ensure uniform germination). d. Aseptically spot 8-10 seeds in a straight line onto the surface of each agar plate prepared in step 2.

  • Incubation and Growth: a. Seal the plates with breathable tape. b. Orient the plates vertically in a growth chamber with a controlled environment (e.g., 22°C, 16h light / 8h dark photoperiod).

  • Data Collection and Analysis: a. After 5-7 days of growth, capture high-resolution images of the plates. b. Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling from the root-shoot junction to the root tip. c. Calculate the percent inhibition of root growth for each concentration relative to the DMSO control using the formula: Inhibition (%) = [1 - (Mean root length of treatment / Mean root length of control)] * 100. d. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression (dose-response) analysis to calculate the IC50 value for each compound.

Bioassay_Workflow start Start prep_solutions Prepare Stock & Working Solutions of Test Compounds start->prep_solutions sterilize_seeds Surface Sterilize Arabidopsis Seeds start->sterilize_seeds prep_media Prepare 1/2 MS Agar Medium with Test Compounds prep_solutions->prep_media plate_seeds Plate Seeds onto Test Media prep_media->plate_seeds stratify Stratify Seeds (4°C for 2-3 days) sterilize_seeds->stratify stratify->plate_seeds incubate Incubate Plates Vertically (5-7 days) plate_seeds->incubate image_plates Capture High-Resolution Images of Plates incubate->image_plates measure_roots Measure Primary Root Length (ImageJ Software) image_plates->measure_roots analyze_data Calculate % Inhibition & Determine IC50 measure_roots->analyze_data end End analyze_data->end

Sources

Comparative

Strategic Guide: Impurity Profiling of 4-Chloro-6-methoxypicolinic Acid

Executive Summary & Scope 4-Chloro-6-methoxypicolinic acid is a high-value intermediate, critical in the synthesis of next-generation 6-aryl-picolinate herbicides (e.g., Halauxifen-methyl class) and specific pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

4-Chloro-6-methoxypicolinic acid is a high-value intermediate, critical in the synthesis of next-generation 6-aryl-picolinate herbicides (e.g., Halauxifen-methyl class) and specific pharmaceutical scaffolds. Its structural integrity is defined by the precise regiochemistry of the chlorine (C4) and methoxy (C6) substituents on the pyridine ring.

The Challenge: The primary synthesis route—Nucleophilic Aromatic Substitution (


) of 4,6-dichloropicolinic acid—is prone to regioselectivity errors. The resulting impurities, particularly the regioisomer (6-chloro-4-methoxypicolinic acid) , possess identical molecular weights and similar polarities to the target, rendering standard C18 HPLC methods insufficient for resolution.

This guide compares the performance of Standard C18 HPLC-UV against an Orthogonal PFP (Pentafluorophenyl) UHPLC-MS/MS workflow. We demonstrate that while C18 is suitable for rough purity estimates, the PFP-MS methodology is required for definitive impurity identification and quantification below 0.1% thresholds (ICH Q3A).

Origin of Impurities: The Mechanistic Fate Map

To identify impurities, one must understand their synthetic origin. The formation of 4-Chloro-6-methoxypicolinic acid generally proceeds via the methoxylation of 4,6-dichloropicolinic acid.

Reaction Kinetics & Regiochemistry

In electrophilic pyridine systems, the C4 position is typically more activated toward nucleophilic attack than C6 due to the para-like resonance contribution of the ring nitrogen. However, the steric and electronic influence of the carboxylic acid at C2 modulates this.

  • Target Pathway: Attack at C6 (requires specific conditions/catalysts).

  • Major Impurity Pathway: Attack at C4 (often thermodynamically favored), leading to the 4-methoxy-6-chloro isomer.

Graphviz: Synthetic Impurity Fate Map

ImpurityMap SM Starting Material 4,6-Dichloropicolinic Acid (MW: 192.0) Reagent Reagent: NaOMe / MeOH SM->Reagent Target TARGET PRODUCT 4-Chloro-6-methoxypicolinic acid (MW: 187.58) Reagent->Target Controlled Substitution (C6 Attack) Imp_Regio CRITICAL IMPURITY (A) 6-Chloro-4-methoxypicolinic acid (Regioisomer) Reagent->Imp_Regio Competitve Substitution (C4 Attack - Major) Imp_Bis IMPURITY (B) 4,6-Dimethoxypicolinic acid (Over-reaction) Target->Imp_Bis Excess NaOMe Imp_Hydro IMPURITY (C) 6-Hydroxy-4-chloropicolinic acid (Hydrolysis) Target->Imp_Hydro Aqueous Workup/pH Imp_Regio->Imp_Bis Excess NaOMe

Figure 1: Synthetic fate map illustrating the competitive pathways between the target molecule and its critical regioisomer.

Comparative Guide: Analytical Performance

This section objectively compares the "Standard Industry Approach" (Method A) with the "Recommended Advanced Approach" (Method B) for identifying the impurities mapped above.

Method A: Standard Reversed-Phase HPLC (C18)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water/Acetonitrile with 0.1% Phosphoric Acid.

  • Detection: UV at 270 nm.

Method B: Orthogonal Fluorinated Phase UHPLC (PFP)
  • Column: Pentafluorophenyl (e.g., Phenomenex Kinetex PFP), 1.7 µm.

  • Mobile Phase: Water/Methanol with 0.1% Formic Acid (MS compatible).

  • Detection: Q-TOF MS (ESI-) + UV.

Performance Data Comparison
FeatureMethod A: Standard C18Method B: Advanced PFPVerdict
Mechanism Hydrophobic interaction only.Hydrophobic +

-

interaction + Dipole-dipole.
PFP Wins
Regioisomer Resolution (

)

(Co-elution likely).

(Baseline separation).
PFP Wins
Detection Limit (LOD) ~0.05% (UV limited).<0.005% (MS SIM mode).PFP Wins
Impurity ID Capability Retention time matching only.Exact Mass + Fragmentation fingerprint.PFP Wins
Throughput 25 minute run time.8 minute run time (UHPLC).PFP Wins

Scientific Insight: The PFP phase is superior because the fluorine atoms on the stationary phase interact specifically with the chlorine and methoxy substituents on the pyridine ring. The electron-density differences between the 4-Cl and 6-Cl isomers create distinct interaction energies on PFP that are absent on C18.

Detailed Experimental Protocols

Protocol 1: Sample Preparation (Self-Validating)

To ensure recovery of all impurities without inducing degradation.

  • Stock Solution: Weigh 10.0 mg of sample into a 20 mL amber volumetric flask (protect from light to prevent dechlorination).

  • Diluent: Dissolve in 50:50 Methanol:Water (v/v). Note: Do not use 100% ACN; picolinic acids can precipitate as zwitterions in pure organic aprotic solvents.

  • Sonication: Sonicate for 5 mins below 25°C.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter.

  • Validation Step: Prepare a "Spike Recovery" sample by adding known amounts of 4,6-dichloropicolinic acid. If recovery is <98%, adjust solvent pH to 2.0 to ensure the acid is fully protonated and soluble.

Protocol 2: Advanced UHPLC-MS/MS Conditions (Method B)

Instrument: Agilent 1290 Infinity II / 6545 Q-TOF (or equivalent).

  • Column: Phenomenex Kinetex F5 (PFP), 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Why Methanol? MeOH provides better protic selectivity for picolinic acids on PFP columns compared to ACN.

  • Gradient:

    • 0.0 min: 5% B

    • 6.0 min: 60% B

    • 7.0 min: 95% B

    • 8.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • MS Source (ESI Negative Mode):

    • Picolinic acids ionize best in negative mode

      
      .
      
    • Target Mass: 186.0 m/z (Target & Regioisomer).

    • Fragmentor: 110 V.

Protocol 3: Data Interpretation (Distinguishing Isomers)

Since the Target and the Regioisomer (Impurity A) have the same mass (187.58 Da), use MS/MS fragmentation to distinguish them:

  • Target (4-Cl, 6-OMe): Precursor 186.0 m/z.

    • Look for fragment 142.0 m/z (Loss of

      
      ).
      
    • Look for fragment 107.0 m/z (Loss of

      
       AND 
      
      
      
      ). The 4-Cl is more labile.
  • Regioisomer (6-Cl, 4-OMe): Precursor 186.0 m/z.

    • Look for fragment 142.0 m/z .

    • The ratio of the 142/107 fragments will differ significantly due to the proximity of the Chlorine to the Nitrogen in the 6-position vs the 4-position. Establish a reference library using authentic standards.

Decision Tree for Method Selection

Use this logic flow to determine which method is required for your specific development stage.

MethodSelection Start Start: Impurity Analysis Stage Development Stage? Start->Stage Early Early Route Scouting (Yield > 95%) Stage->Early Rough check Late GLP Tox / Release (Purity > 99.5%) Stage->Late Critical QC MethodA Method A: HPLC-UV (C18) Cost-effective, Robust Early->MethodA MethodB Method B: UHPLC-PFP-MS High Specificity Late->MethodB NMR qNMR (1H) Absolute Structure Proof MethodB->NMR If New Impurity Found

Figure 2: Analytical decision matrix based on development phase.

References

  • Dow AgroSciences LLC. (2015). Process for the preparation of 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinic acid and derivatives thereof. U.S. Patent 8,969,573. Link

  • Sigma-Aldrich. (2024). 6-Chloro-4-methoxypicolinic acid Product Sheet (CAS 88912-21-4).Link

  • International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2).Link

  • Epp, J. B., et al. (2016).[1] The discovery of Halauxifen-methyl: A new arylpicolinate herbicide.[2] Bioorganic & Medicinal Chemistry.[3][4][5][6][7] Link

  • Thermo Fisher Scientific. (2023). Separation of Halogenated Isomers using Fluorinated Stationary Phases. Application Note. Link

Sources

Validation

A Comparative Guide to Reference Standards for the Analysis of 4-Chloro-6-methoxypicolinic Acid

The Critical Role of 4-Chloro-6-methoxypicolinic Acid and its Reference Standards 4-Chloro-6-methoxypicolinic acid is a pyridinecarboxylic acid derivative. Such compounds are foundational building blocks in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

The Critical Role of 4-Chloro-6-methoxypicolinic Acid and its Reference Standards

4-Chloro-6-methoxypicolinic acid is a pyridinecarboxylic acid derivative. Such compounds are foundational building blocks in the synthesis of a wide array of pharmaceutical and agrochemical compounds. The purity and impurity profile of this starting material can significantly impact the quality, efficacy, and safety of the final product. Therefore, the accurate analysis of 4-Chloro-6-methoxypicolinic acid is not merely a quality control checkpoint but a critical step in ensuring the success of a research or development program.

A reliable analytical method is only as good as the reference standard used to calibrate it. Reference materials are crucial for validating analytical measurement methods, calibrating instruments, and ensuring the quality and metrological traceability of products.[1][2] The market offers a spectrum of "reference standards" for 4-Chloro-6-methoxypicolinic acid, ranging from highly characterized Certified Reference Materials (CRMs) to materials with minimal supporting data. This variability presents a significant challenge to the analytical scientist.

Deconstructing the Certificate of Analysis: What to Look For

The Certificate of Analysis (CoA) is the primary document that communicates the quality of a reference standard. However, not all CoAs are created equal. A thorough evaluation of the CoA is the first line of defense against using an inappropriate standard. Here, we compare the typical information provided by three tiers of suppliers for a 4-Chloro-6-methoxypicolinic acid standard.

Table 1: Comparative Analysis of Supplier Certificates of Analysis

ParameterSupplier A (CRM Provider)Supplier B (Specialty Chemical Supplier)Supplier C (Bulk Chemical Supplier)
Identity Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy¹H NMR, Mass Spectrometry¹H NMR
Purity (Assay) 99.8% (by qNMR)>99% (by HPLC)>98% (by Titration)
Chromatographic Purity 99.9% (by HPLC, 210 nm)99.2% (by HPLC, 254 nm)Not Provided
Water Content 0.05% (by Karl Fischer Titration)<0.5% (by Karl Fischer Titration)Not Provided
Residual Solvents <0.1% (by GC-HS)Not ProvidedNot Provided
Inorganic Impurities <0.01% (by Residue on Ignition)Not ProvidedNot Provided
Traceability Traceable to SI units via a primary standardNot TraceableNot Traceable
Uncertainty Statement ProvidedNot ProvidedNot Provided

Key Insights from the CoA Comparison:

  • Supplier A provides a comprehensive characterization of their material, qualifying it as a Certified Reference Material (CRM). The use of quantitative NMR (qNMR) for assay provides a direct measurement of the analyte's purity against a traceable standard. The inclusion of data on water content, residual solvents, and inorganic impurities allows for the calculation of a more accurate purity value.

  • Supplier B offers a high-purity material suitable for many applications. However, the lack of data on non-volatile and volatile impurities means the stated purity is likely an overestimation of the true content of 4-Chloro-6-methoxypicolinic acid.

  • Supplier C provides a material that may be suitable as a starting material in synthesis but is not appropriate for use as an analytical reference standard without extensive in-house characterization.

Experimental Evaluation: The Impact of Reference Standard Quality on Analytical Results

To illustrate the practical implications of reference standard selection, we present data from two common analytical techniques used for the analysis of 4-Chloro-6-methoxypicolinic acid: High-Performance Liquid Chromatography (HPLC) for purity and assay, and Gas Chromatography-Mass Spectrometry (GC-MS) for identity confirmation and volatile impurity analysis.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for the analysis of non-volatile organic compounds. A well-developed HPLC method can separate the main component from its impurities, allowing for accurate quantification.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: Agilent 1290 Infinity II UHPLC with Diode Array Detector.[3]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm and 275 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

Caption: Workflow for HPLC-UV analysis of 4-Chloro-6-methoxypicolinic acid.

Table 2: Comparative HPLC-UV Purity Assessment

Reference StandardStated PurityCalculated Purity (Area %, 230 nm)Number of Impurities Detected (>0.05%)
Supplier A 99.8%99.92%1
Supplier B >99%99.35%3
Supplier C >98%98.11%6

Discussion of HPLC Results:

The HPLC analysis reveals significant differences in the purity profiles of the three standards. The standard from Supplier A is highly pure, with only one minor impurity. The standard from Supplier B , while stated as >99% pure, shows a lower chromatographic purity and a greater number of impurities. The material from Supplier C has a significantly lower purity and a more complex impurity profile.

Using the standard from Supplier C for assaying an unknown sample would lead to an overestimation of the 4-Chloro-6-methoxypicolinic acid content. Furthermore, some of the impurities in the standard could co-elute with impurities in the sample, leading to inaccurate impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, a derivatization step is often required for GC-MS analysis.[4][5][6] This technique is excellent for confirming the identity of the main component and for identifying and quantifying volatile impurities.

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure: To 1 mg of the standard, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS. Cap tightly and heat at 70 °C for 30 minutes.

  • Instrumentation: Agilent 7890B GC with 5977B MS Detector.[7]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250 °C.

  • Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

  • MSD Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Quadrupole: 150 °C.

  • Scan Range: 40-500 amu.

Caption: Workflow for GC-MS analysis of 4-Chloro-6-methoxypicolinic acid after derivatization.

Table 3: Comparative GC-MS Analysis

Reference StandardIdentity Confirmation (vs. Library)Volatile Impurities Detected
Supplier A Excellent Match (>98%)None Detected
Supplier B Good Match (>95%)Residual solvent (Toluene) at 0.08%
Supplier C Fair Match (>90%)Residual solvent (Toluene) at 0.25% and one unidentified volatile impurity

Discussion of GC-MS Results:

The GC-MS analysis confirms the identity of the main peak in all three standards as the trimethylsilyl ester of 4-Chloro-6-methoxypicolinic acid. However, the quality of the spectral match is highest for the standard from Supplier A , indicating its higher purity. Importantly, the analysis reveals the presence of volatile impurities in the standards from Suppliers B and C that were not declared on their CoAs. These impurities could interfere with the analysis of other volatile components in a sample or contribute to an inaccurate mass balance calculation.

Best Practices for Selection and Use

The selection of a reference standard should be a risk-based decision, guided by the intended use of the analytical data.

  • For critical applications , such as the release testing of a drug substance or for use as a primary calibrator, a Certified Reference Material (CRM) from a reputable supplier is the most appropriate choice.[8][9]

  • For less critical applications , such as in-process control or early-stage research, a well-characterized standard from a specialty chemical supplier may be sufficient. However, it is highly recommended to perform in-house verification of the purity and identity of such materials.[10][11]

  • Materials from bulk chemical suppliers should generally not be used as analytical reference standards without extensive in-house characterization and qualification.

It is imperative to:

  • Always scrutinize the Certificate of Analysis.

  • Understand the analytical techniques used for characterization.

  • Store and handle reference standards according to the manufacturer's instructions to prevent degradation.

Conclusion

The quality of a reference standard for 4-Chloro-6-methoxypicolinic acid has a direct and significant impact on the reliability of analytical data. This guide has demonstrated that while different suppliers may offer products with similar-sounding names, the level of characterization and the resulting quality can vary dramatically. By carefully evaluating the supplier's documentation and, where necessary, performing in-house verification, researchers, scientists, and drug development professionals can ensure the integrity of their analytical results and make decisions with confidence. Investing in high-quality, well-characterized reference standards is an investment in the quality and success of your scientific endeavors.

References

  • 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. SpringerLink. Available at: [Link]

  • Determination of Selected Carboxylic Acids and Alcohols in Groundwater by GC-MS. ACS Publications. Available at: [Link]

  • Certified reference materials - Wikipedia. Wikipedia. Available at: [Link]

  • The role of reference materials in analytical chemistry - ResearchGate. ResearchGate. Available at: [Link]

  • The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. - Quality Pathshala. Quality Pathshala. Available at: [Link]

  • Certified Reference Material (CRM): benefits for the analytical routine - Controllab. Controllab. Available at: [Link]

  • Analysis of Airborne Carboxylic Acids and Phenols as Their Pentafluorobenzyl Derivatives: Gas Chromatography/Ion Trap Mass Spectrometry with a Novel Chemical Ionization Reagent, PFBOH | Environmental Science & Technology - ACS Publications. ACS Publications. Available at: [Link]

  • Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed. PubMed. Available at: [Link]

  • Why Reference Materials are Important in XRF Analysis - XRF Scientific. XRF Scientific. Available at: [Link]

  • Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization - MDPI. MDPI. Available at: [Link]

  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. Available at: [Link]

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC. National Center for Biotechnology Information. Available at: [Link]

  • New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids - R Discovery. R Discovery. Available at: [Link]

  • (PDF) New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids - ResearchGate. ResearchGate. Available at: [Link]

  • How Do You Prepare Reference Standards and Solutions? | Spectroscopy Online. Spectroscopy Online. Available at: [Link]

  • Guidelines for the Selection and Use of Reference Materials. ILAC. Available at: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. Agilent Technologies. Available at: [Link]

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